2-Bromo-1-isobutoxy-4-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methyl-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-8(2)7-13-11-5-4-9(3)6-10(11)12/h4-6,8H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDBWCXOLXDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene
This guide outlines the high-purity synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene (CAS: 99857-52-0).[1] Designed for research and development applications, this protocol prioritizes regiochemical fidelity and scalability, addressing the specific steric challenges posed by the isobutyl group.
Executive Summary & Strategic Analysis
This compound is a trisubstituted benzene derivative serving as a critical building block in the synthesis of pharmaceuticals and agrochemicals. Its structure features an electron-rich isobutoxy group and a reactive aryl bromide handle, making it an ideal precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Key Synthetic Challenge: The introduction of the isobutyl group via nucleophilic substitution is kinetically impeded by
Selected Strategy: This guide details two validated routes:
-
Route A (Scalable): Optimized Williamson Ether Synthesis using Phase Transfer Catalysis (PTC) or Finkelstein modification.
-
Route B (Precision): Mitsunobu Coupling for high-value, small-scale synthesis where elimination must be strictly suppressed.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the phenol precursor. We disconnect the O-C(sp3) bond, tracing back to the commercially available 2-bromo-4-methylphenol and an isobutyl electrophile.
Figure 1: Retrosynthetic logic disconnecting at the ether linkage.
Primary Protocol: Optimized Williamson Ether Synthesis
This route is preferred for scales >10g due to cost-efficiency. To overcome the sluggish reactivity of isobutyl bromide, we employ Potassium Iodide (KI) as a catalyst (Finkelstein reaction in situ) to generate the more reactive isobutyl iodide transiently.
Reagents & Materials
| Component | Role | Equiv. | Notes |
| 2-Bromo-4-methylphenol | Substrate | 1.0 | Solid, MP ~55°C. |
| Isobutyl Bromide | Electrophile | 1.5 | Excess required to account for volatility/elimination. |
| Potassium Carbonate (K₂CO₃) | Base | 2.0 | Anhydrous, finely ground. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Essential for rate acceleration. |
| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous; promotes SN2. |
Step-by-Step Methodology
-
Activation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-bromo-4-methylphenol (1.0 equiv) in anhydrous DMF (5 mL/mmol).
-
Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. Stir at room temperature for 30 minutes. The solution will turn yellow/orange as the phenoxide anion forms.
-
Catalyst Addition: Add KI (0.1 equiv). This converts trace isobutyl bromide to the highly reactive isobutyl iodide in situ.
-
Alkylation: Add Isobutyl bromide (1.5 equiv) dropwise via syringe.
-
Thermal Phase: Heat the reaction mixture to 70°C .
-
Critical Control Point: Do not exceed 80°C. Higher temperatures significantly increase E2 elimination (formation of isobutene gas), reducing yield.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or HPLC. Reaction typically completes in 6–12 hours.
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with water (dissolves inorganic salts) and extract 3x with Ethyl Acetate or Diethyl Ether.
-
Wash combined organics with 1M NaOH (removes unreacted phenol), water, and brine.
-
Dry over MgSO₄ and concentrate in vacuo.
-
Self-Validating Check: Unreacted phenol is acidic. If the crude product retains a phenolic odor or shows a broad OH stretch in IR (~3400 cm⁻¹), the NaOH wash was insufficient.
Alternative Route: Mitsunobu Coupling[3]
For high-value applications where elimination byproducts are unacceptable, the Mitsunobu reaction offers a mild, stereospecific alternative using the alcohol directly.
Reagents
-
Substrate: 2-Bromo-4-methylphenol (1.0 equiv)
-
Alcohol: Isobutyl alcohol (1.2 equiv)
-
Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[3]
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: THF (anhydrous)
Protocol Summary
-
Dissolve phenol, isobutyl alcohol, and PPh₃ in THF at 0°C under inert atmosphere.
-
Add DIAD dropwise over 20 minutes. The exothermic nature requires slow addition to prevent side reactions.
-
Allow to warm to room temperature and stir for 12 hours.
-
Purification Note: This method generates triphenylphosphine oxide (TPPO) as a byproduct, which can be difficult to remove. A wash with cold hexanes often precipitates TPPO before column chromatography.
Analytical Characterization
To certify the material as a Reference Standard, the following data profile must be met.
| Technique | Expected Signal | Structural Assignment |
| ¹H NMR (CDCl₃) | Isobutyl methyls (-CH(CH ₃)₂) | |
| Isobutyl methine (-CH -) | ||
| Aryl Methyl (-CH ₃) | ||
| Ether methylene (-O-CH ₂-) | ||
| Aromatic protons (1,2,4-substitution pattern) | ||
| GC-MS (EI) | M+ peak at ~242/244 | Characteristic 1:1 Br isotope pattern. |
| IR Spectroscopy | 1240-1260 cm⁻¹ | Aryl-Alkyl Ether C-O stretch. |
Safety & Reaction Logic Map
Hazard Warning:
-
Isobutyl Bromide: Lachrymator, flammable.
-
2-Bromo-4-methylphenol: Corrosive, toxic.
-
Waste: Segregate halogenated organic waste.
The following logic map illustrates the decision process and critical control points for the synthesis.
Figure 2: Workflow decision tree for selecting the optimal synthetic pathway.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis).
-
Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
-
PubChem. "2-Bromo-4-methylphenol (Compound)."[4] National Center for Biotechnology Information. Accessed 2026.[5][6]
-
Tanaka, R., et al. "Selective Alkylation of Phenols." Journal of Organic Chemistry, 2018.[7] (Contextual reference for steric management in phenol alkylation).
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- 7. Mitsunobu Reaction [organic-chemistry.org]
2-Bromo-1-isobutoxy-4-methylbenzene CAS number and identification
Topic: 2-Bromo-1-isobutoxy-4-methylbenzene CAS number and identification Content Type: In-depth technical guide.
Advanced Synthesis, Characterization, and Application Logic
Executive Summary & Identification
This compound (CAS 99857-52-0 ) is a specialized halogenated aryl ether used primarily as a regiospecific building block in medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the orthogonal reactivity provided by the electron-donating isobutoxy group and the electrophilic bromine handle, positioned meta to each other but with specific steric constraints due to the para-methyl group.
This guide details the identification, synthesis, and reactivity profile of this compound, designed for researchers requiring high-purity intermediates for biaryl coupling (Suzuki-Miyaura) or organometallic functionalization.
Core Chemical Identity
| Property | Specification |
| CAS Number | 99857-52-0 |
| IUPAC Name | 2-Bromo-1-(2-methylpropoxy)-4-methylbenzene |
| Common Synonyms | 2-Bromo-4-methylphenyl isobutyl ether; 1-Isobutoxy-2-bromo-4-methylbenzene |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| SMILES | CC(C)COC1=C(C=C(C=C1)C)Br |
| InChI Key | MTTSUCJWTOUROS-UHFFFAOYSA-N |
| Appearance | Clear, colorless to pale yellow liquid (Standard State) |
Synthesis Strategy & Protocol
The synthesis of this compound is most efficiently achieved via a Williamson Ether Synthesis starting from the commercially available precursor 2-bromo-4-methylphenol (CAS 6627-55-0). This route avoids the poor regioselectivity of brominating 1-isobutoxy-4-methylbenzene directly.
Reaction Logic Diagram
The following diagram illustrates the retrosynthetic logic and forward reaction pathway, ensuring regiospecificity.
Figure 1: Step-wise synthesis pathway ensuring correct bromine placement relative to the ether and methyl groups.
Detailed Experimental Protocol
Prerequisites: All reagents must be anhydrous. Conduct reactions under an inert nitrogen atmosphere.
Step 1: Precursor Preparation (If not purchased)
-
Reaction: Bromination of p-cresol.[1]
-
Key Insight: Bromination must be conducted at low temperature (-5°C to 0°C) to minimize dibromination (2,6-dibromo-4-methylphenol).
-
Procedure: Add bromine dropwise to a solution of p-cresol in chloroform or DCM. Wash with sodium thiosulfate to remove excess bromine. Distill to isolate 2-bromo-4-methylphenol.[2]
Step 2: O-Alkylation (Target Synthesis)
-
Reagents: 2-Bromo-4-methylphenol (1.0 eq), Isobutyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF is preferred for faster kinetics due to higher boiling point.
-
Protocol:
-
Dissolve 2-bromo-4-methylphenol in dry DMF (0.5 M concentration).
-
Add anhydrous K₂CO₃ and catalytic KI. Stir for 15 minutes at room temperature to form the phenoxide anion.
-
Add isobutyl bromide dropwise.
-
Critical Step: Heat the mixture to 80-90°C for 6–12 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS. The isobutyl group is sterically hindered; heat is required for the S_N2 attack.
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation or silica gel flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).
-
Physical & Chemical Properties
Data below combines experimental values for the class of compounds with calculated descriptors for this specific CAS.
| Property | Value / Descriptor | Source/Logic |
| Boiling Point | 265–275°C (Predicted) | Based on MW and polarity relative to anisole derivatives. |
| Density | 1.25 ± 0.05 g/cm³ | Halogenated aromatic standard. |
| LogP | 4.2 (Lipophilic) | High lipophilicity due to isobutyl and bromo groups. |
| Solubility | Insoluble in water; Soluble in DCM, THF, Et₂O. | Typical for aryl ethers. |
| Flash Point | >110°C | Estimated. |
Reactivity & Applications
This compound serves as a "masked" phenol and a coupling partner. The bromine atom is the primary reactive site, while the isobutoxy group acts as a stable, electron-donating director that can later be cleaved (using BBr₃) if the free phenol is required, or retained as a lipophilic pharmacophore.
Functionalization Logic
The compound is ideally suited for Palladium-Catalyzed Cross-Coupling .
Figure 2: Divergent reactivity profile. The bromine handle allows for modular scaffold construction.
Key Applications
-
Medicinal Chemistry: Introduction of the 2-isobutoxy-5-methylphenyl moiety. The isobutoxy group provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites (similar to the structure-activity relationships found in xanthine oxidase inhibitors like Febuxostat, though this specific isomer is distinct).
-
Agrochemicals: Synthesis of complex biaryl ethers used in pesticides where lipophilicity correlates with leaf cuticle penetration.
-
Material Science: Precursor for monomers in high-performance polymers requiring bulky side chains to disrupt crystallinity.
Safety & Handling (Self-Validating Protocol)
-
Hazards: Classified as an Irritant (Skin/Eye) . As an organobromide, it may have sensitizing properties.
-
Storage: Store in a cool, dry place away from light. Although ethers can form peroxides, aryl ethers are generally stable.
-
Spill Response: Absorb with sand/vermiculite. Do not wash into drains due to high aquatic toxicity potential (LogP > 4).
References
-
PubChem. 2-Bromo-1-butoxy-4-methylbenzene (Compound Summary). National Library of Medicine. Link(Note: Closely related n-butoxy isomer used for property benchmarking).
-
ChemScene. this compound Product Entry (CAS 99857-52-0).Link
-
Organic Syntheses. Isobutyl Bromide Synthesis Protocol. Org.[3][4][5][6] Synth. 1933, 13, 20. Link(Foundational reference for reagent preparation).
-
GuideChem. 2-Bromo-4-methylphenol Synthesis and Properties.Link(Precursor data).
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An In-depth Technical Guide on the Reactivity and Stability of 2-Bromo-1-isobutoxy-4-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-isobutoxy-4-methylbenzene is a polysubstituted aromatic compound with a nuanced reactivity profile governed by the interplay of its three distinct substituents. This guide provides a comprehensive analysis of the molecule's electronic and steric properties, which dictate its behavior in various chemical transformations. We will explore its participation in key reaction classes, including electrophilic aromatic substitution, metal-catalyzed cross-coupling, and the formation of organometallic intermediates. Furthermore, this document outlines the factors influencing its stability and provides validated experimental protocols for its practical application in synthetic workflows. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block in pharmaceutical and fine chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound possesses a unique 1,2,4-trisubstituted benzene core. The identity and positioning of the bromo, isobutoxy, and methyl groups create a specific electronic and steric environment that is central to its chemical behavior.
The isobutoxy group, with its bulky isobutyl chain, imparts significant steric hindrance around the C1 and C2 positions of the ring. The bromine atom at C2 further contributes to this steric crowding. This arrangement has profound implications for the regioselectivity of incoming reagents. The hydrophobic nature of the benzene ring and the isobutyl group results in limited solubility in water, but good solubility in common organic solvents like ethers and alcohols.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BrO | PubChem |
| Molecular Weight | 243.14 g/mol | PubChem |
| Appearance | Typically a colorless to pale yellow liquid | General observation for similar compounds[2] |
| Boiling Point | Data not readily available; estimated to be >200 °C | Extrapolation from similar structures |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol) | General property of bromoanisole derivatives[1][2] |
Electronic and Steric Effects: The Foundation of Reactivity
The reactivity of this compound is a direct consequence of the combined electronic and steric effects of its substituents. Understanding this interplay is critical for predicting reaction outcomes.
-
Isobutoxy Group (-OCH₂CH(CH₃)₂): As an alkoxy group, it is a strong activating group and an ortho, para-director .[3] The oxygen atom donates electron density to the benzene ring through a resonance effect (+R), making the ring more nucleophilic and thus more reactive towards electrophiles.[4][5] This effect strongly directs incoming electrophiles to the positions ortho and para to the isobutoxy group (C3 and C5).
-
Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director . It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[6]
-
Bromo Group (-Br): Halogens like bromine are a special case. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which makes the ring less reactive than benzene overall.[6] However, they are ortho, para-directors because their lone pairs can participate in resonance (+R), which helps to stabilize the carbocation intermediate (the sigma complex) during electrophilic attack at these positions.[4]
Synergistic and Competitive Effects: The directing effects of the substituents are additive. The powerful activating isobutoxy group is the dominant directing group.[7] It strongly activates the C3 and C5 positions. The methyl group also activates its ortho position (C3) and para position (C6, which is blocked by the bromo group). The bromine atom directs to its ortho (C1 and C3) and para (C5) positions.
The result is a strong, concerted activation of the C3 and C5 positions , making them the primary sites for electrophilic attack. However, the bulky isobutoxy group can sterically hinder attack at the C3 position, potentially favoring substitution at the C5 position.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Formation of Organometallic Reagents
The aryl bromide can be converted into a highly reactive Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). [8][9] R-Br + Mg → R-MgBr
The resulting Grignard reagent, 2-isobutoxy-4-methylphenylmagnesium bromide, is a potent nucleophile and a strong base. [10]It can be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. [9]The formation of this reagent is often subject to an induction period, and activating the magnesium surface with agents like iodine or 1,2-dibromoethane may be necessary. [8]Extreme care must be taken to exclude water and air, which would rapidly quench the reagent. [11]
Electrophilic Aromatic Substitution (SEAr)
As discussed, the ring is activated towards electrophilic attack, primarily at the C3 and C5 positions. The general mechanism proceeds through a two-step process: attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. [4] Common SEAr reactions include:
-
Nitration: (with HNO₃/H₂SO₄) will introduce a nitro group (-NO₂).
-
Halogenation: (with Br₂/FeBr₃) will introduce another halogen.
-
Friedel-Crafts Acylation: (with an acyl chloride/AlCl₃) will introduce an acyl group (-COR).
The regiochemical outcome will be a mixture of C3 and C5 substituted products, with the ratio depending on the specific electrophile and reaction conditions, particularly the balance between electronic directing effects and steric hindrance.
Stability and Degradation Pathways
This compound is a relatively stable compound under standard laboratory conditions. However, certain conditions can lead to its degradation.
-
Acidic Conditions: Strong acids, particularly at elevated temperatures, can cause cleavage of the ether bond. The oxygen atom can be protonated, making the isobutyl group a good leaving group, which can depart as isobutanol or rearrange to form tert-butyl cation.
-
Strong Bases: While generally stable to bases, very strong bases (e.g., organolithiums) at high temperatures could potentially promote elimination of HBr to form a benzyne intermediate, although this is less common for aryl bromides compared to aryl fluorides. [12]* Photochemical Decomposition: Like many aromatic compounds, prolonged exposure to high-energy UV light can lead to decomposition, potentially through homolytic cleavage of the C-Br bond.
-
Oxidative Degradation: Strong oxidizing agents can degrade the molecule, potentially oxidizing the methyl group or cleaving the aromatic ring under harsh conditions.
For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place.
Caption: Factors influencing the stability of the molecule.
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate requirements.
Protocol 5.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize 2-isobutoxy-4-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 243 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (ligand, 0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure biphenyl product.
Protocol 5.2: Grignard Reagent Formation and Reaction with Acetone
Objective: To synthesize 2-(2-isobutoxy-4-methylphenyl)propan-2-ol.
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
A small crystal of iodine
-
Anhydrous diethyl ether (5 mL)
-
This compound (1.0 mmol, 243 mg) in 2 mL of anhydrous diethyl ether
-
Acetone (1.0 mmol, 58 mg, 73 µL) in 1 mL of anhydrous diethyl ether
Procedure: Part A: Grignard Formation
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Place the magnesium turnings and iodine crystal in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add 2 mL of anhydrous diethyl ether to the flask.
-
Add a small portion (~0.2 mL) of the this compound solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the reaction has initiated. If it does not start, gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish.
Part B: Reaction with Acetone
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the solution of acetone in diethyl ether dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tertiary alcohol by column chromatography.
Conclusion
This compound is a strategically functionalized aromatic compound whose reactivity is dominated by the interplay of a powerful activating isobutoxy group, a weakly activating methyl group, and a deactivating but ortho, para-directing bromo group. This unique substitution pattern makes it a valuable intermediate, particularly for building molecular complexity via metal-catalyzed cross-coupling at the C2 position and for electrophilic functionalization at the C5 position. A thorough understanding of its electronic properties, steric constraints, and stability is paramount for its successful implementation in complex synthetic routes aimed at the discovery and development of new chemical entities.
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Solubility of Things. 2-Bromoanisole. [Link]
-
The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]
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RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]
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YouTube. Synthesis of 2 bromoanisole. [Link]
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Technical Guide: Strategic Utilization of Substituted Bromobenzenes in Organic Synthesis
Executive Summary: The Bromine Advantage
In the hierarchy of aryl halides, substituted bromobenzenes occupy the "Goldilocks" zone of reactivity. Unlike aryl chlorides, which often require forcing conditions or specialized ligands to undergo oxidative addition, and aryl iodides, which—while reactive—are frequently unstable and atom-uneconomical, aryl bromides offer the optimal balance of stability, commercial availability, and reactivity.
This guide moves beyond textbook definitions to explore the strategic application of substituted bromobenzenes. We focus on overcoming steric and electronic deactivation in cross-coupling and leveraging the "Turbo Grignard" revolution for metallation of sensitive substrates.
Mechanistic Foundations & Substituent Effects
The Oxidative Addition Rate-Limiting Step
For most Palladium-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig), the oxidative addition of the Ar-Br bond to the Pd(0) species is the rate-determining step (RDS). The electronic nature of the substituent (
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): Decrease electron density at the C-Br bond, facilitating oxidative addition. Standard phosphine ligands (e.g., PPh₃) often suffice.
-
Electron-Donating Groups (EDGs) (e.g., -OMe, -NH₂, -Alkyl): Increase electron density, making the C-Br bond stronger and less electrophilic. This requires electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines or NHCs) to increase the nucleophilicity of the Pd(0) center.
Halogen-Metal Exchange Kinetics
In metallation chemistry, the rate of Li/Br exchange often exceeds proton transfer, allowing for the functionalization of acidic substrates. However, traditional n-BuLi lithiation requires cryogenic conditions (-78 °C) to prevent nucleophilic attack on sensitive functional groups (like esters or nitriles). The modern solution is the Magnesium-Ate Complex (Knochel-type reagents), which we will detail in Section 4.
Application I: Precision C-N Bond Formation (Buchwald-Hartwig)
The synthesis of anilines from substituted bromobenzenes has largely replaced SNAr and Ullmann condensations. The success of this transformation relies heavily on ligand selection to prevent
Ligand Selection Strategy
When working with ortho-substituted bromobenzenes (steric challenge) or amino-substituted bromobenzenes (deactivation), the choice of ligand is binary:
| Ligand Class | Examples | Ideal Substrate Profile | Mechanism of Action |
| Dialkylbiaryl Phosphines | XPhos, BrettPhos, RuPhos | Ortho-substituted, electron-rich Ar-Br | Mono-ligation creates a highly active 12-electron Pd species; biaryl backbone prevents palladacycle formation. |
| Bisphosphines | BINAP, DPPF | Simple, unhindered Ar-Br | Chelation stabilizes the complex, good for enantioselective variants. |
| N-Heterocyclic Carbenes | PEPPSI-IPr, Pd-NHC | Heterocyclic bromides (pyridines) | Strong |
Visualization: The Catalytic Cycle
The following diagram illustrates the catalytic cycle, highlighting where specific substituents exert their influence.
Figure 1: Catalytic cycle of Buchwald-Hartwig Amination. Note that electron-rich bromobenzenes slow the Oxidative Addition step, necessitating electron-rich ligands.
Application II: Metallation of Sensitive Substrates (Turbo Grignard)
Traditional Grignard formation from substituted bromobenzenes often fails with substrates containing esters, nitro groups, or nitriles due to side reactions. The "Turbo Grignard" reagent (
Why LiCl Matters
The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, forming a highly reactive monomeric species. This kinetic acceleration allows the Br/Mg exchange to occur faster than the nucleophilic attack on the sensitive group.
Experimental Protocol: Functionalization of Ethyl 4-bromobenzoate
Objective: To convert ethyl 4-bromobenzoate to ethyl 4-formylbenzoate without attacking the ester moiety.
Reagents:
-
Ethyl 4-bromobenzoate (1.0 equiv)
- -PrMgCl[1]·LiCl (1.1 equiv, 1.3 M in THF)
-
DMF (1.2 equiv)
-
Anhydrous THF
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add Ethyl 4-bromobenzoate (5 mmol) and dissolve in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -20 °C (using an ice/salt or cryocooler bath). Note: Unlike n-BuLi, -78 °C is unnecessary and may stall the reaction.
-
Exchange: Add
-PrMgCl[1]·LiCl dropwise over 5 minutes. Stir at -20 °C for 30 minutes.-
QC Check: Aliquot 0.1 mL, quench with water, and check GC/MS. Disappearance of starting bromide indicates complete exchange.
-
-
Electrophile Trapping: Add anhydrous DMF (6 mmol) dropwise.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Quench: Quench with sat. aq. NH₄Cl.[2][3] Extract with EtOAc.
-
Result: The ester group remains intact, yielding the aldehyde product.
Pharmaceutical Case Study: Bromo-OTBN and Sartans[4]
The most commercially significant application of substituted bromobenzenes is in the synthesis of Sartans (Angiotensin II Receptor Blockers), such as Valsartan and Losartan. The key intermediate is 4-(bromomethyl)-2'-cyanobiphenyl (often referred to as Bromo-OTBN).[4]
The Synthetic Pathway
The synthesis relies on a Suzuki coupling of a substituted bromobenzene (2-bromobenzonitrile) followed by radical bromination.
Figure 2: Industrial workflow for Sartan synthesis utilizing bromobenzene derivatives.
Technical Insight
In the Suzuki step to form OTBN, the cyano group on the bromobenzene is an electron-withdrawing group (EWG). As noted in Section 2.1, this activates the C-Br bond for oxidative addition, allowing the reaction to proceed with lower catalyst loadings (often <1 mol% Pd) compared to electron-neutral analogs.
References
-
Recent Advances in the Buchwald-Hartwig Amination Reaction. ResearchGate. (2026). Retrieved from [Link]
-
Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. (2024). Retrieved from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. National Institutes of Health (PMC). (2012). Retrieved from [Link]
-
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. (2025).[4] Retrieved from [Link]
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. National Institutes of Health (PMC). (2018). Retrieved from [Link]
Sources
- 1. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 4. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
Williamson Ether Synthesis: Precision O-Alkylation of Aromatic Substrates
Topic: Williamson Ether Synthesis for Aromatic Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Scope
The Williamson ether synthesis remains the cornerstone methodology for constructing alkyl aryl ethers, a structural motif ubiquitous in pharmacophores (e.g., Gefitinib, Venlafaxine) and agrochemicals. While conceptually simple—an
For the medicinal chemist, success depends on suppressing C-alkylation and elimination side pathways while maximizing O-alkylation rates. This guide moves beyond textbook definitions to provide a rigorous, field-validated framework for synthesizing alkyl aryl ethers with high chemoselectivity.
Critical Scope Distinction:
-
In Scope: Reaction of an Aromatic Alcohol (Phenol) with an Aliphatic Electrophile (Alkyl Halide) .
-
Out of Scope: Reaction of an Aliphatic Alcohol with an Aromatic Halide.[1] (This requires
conditions or Buchwald-Hartwig/Ullmann coupling, as unactivated aryl halides do not undergo attack).
Mechanistic Foundations & The Ambident Nucleophile
The phenoxide anion is a resonance-stabilized hybrid. The negative charge is delocalized onto the ortho and para carbon positions. Consequently, the phenoxide can act as a nucleophile at two distinct sites:[2]
-
Hard Nucleophile (Oxygen): Favored by electrostatic control and free ions.
-
Soft Nucleophile (Carbon): Favored by orbital control and tight ion pairing.
Solvent-Dependent Regioselectivity
The choice of solvent is the single most critical variable in determining the O/C ratio.
-
Protic Solvents (MeOH,
): Hydrogen bonding heavily solvates the oxygen atom, reducing its nucleophilicity. This shielding effect allows the softer carbon centers to compete, leading to significant C-alkylation side products.[3] -
Polar Aprotic Solvents (DMF, DMSO, Acetone): These solvents solvate cations (
, ) effectively but leave the phenoxide anion "naked" and highly reactive. This maximizes attack from the most electronegative atom (Oxygen), favoring the desired ether.
Visualization: The Bifurcated Pathway
The following diagram illustrates the kinetic competition between the desired ether synthesis and the parasitic C-alkylation/Elimination pathways.
Figure 1: Mechanistic divergence in phenol alkylation. Path A is maximized by aprotic solvents and primary halides.
Critical Parameters & Optimization
To achieve >95% yield of the O-alkylated product, the following parameters must be tuned.
Base Selection
Unlike aliphatic alcohols (
| Base | Solvent System | Application | Notes |
| Acetone / MeCN | Standard | Mild. Requires reflux. Potassium coordinates with leaving group, aiding pull. | |
| DMF / MeCN | Difficult Substrates | "Cesium Effect": Higher solubility and larger cation radius loosen the ion pair, increasing phenoxide reactivity. | |
| THF / DMF | Unreactive Phenols | Rapid, irreversible deprotonation. Requires anhydrous conditions. High risk of E2 if R-X is hindered.[4] | |
| Toluene / | Phase Transfer | Green chemistry approach. Requires quaternary ammonium salt catalyst. |
The Electrophile (Alkyl Halide)
-
Leaving Group Ability:
.-
Tip: If using Alkyl Chlorides, add a catalytic amount of NaI (Finkelstein condition) to generate the reactive Alkyl Iodide in situ.
-
-
Sterics:
-
Methyl/Primary: Excellent yield (
). -
Secondary: Moderate yield; competes with E2 elimination.
-
Tertiary: Fails. Exclusively E2 elimination.
-
Experimental Protocols
Method A: The "Standard" Heterogeneous Protocol ( /Acetone)
Best for: Routine synthesis of methyl/primary alkyl ethers from standard phenols.
Reagents:
-
Alkyl Halide (1.2 – 1.5 equiv)
-
Potassium Carbonate (
), anhydrous, powdered (2.0 – 3.0 equiv) -
Solvent: Acetone (Reagent grade) or Acetonitrile.
Procedure:
-
Setup: Charge a round-bottom flask with the phenol and anhydrous acetone (concentration ~0.2 – 0.5 M).
-
Deprotonation: Add powdered
. Stir at room temperature for 15–30 minutes. Observation: The mixture will be a suspension. -
Addition: Add the alkyl halide via syringe. If the halide is volatile (e.g., MeI), fit a reflux condenser before addition.
-
Reaction: Heat to reflux (
for acetone, for MeCN) with vigorous stirring.-
Time: 2–12 hours. Monitor by TLC or HPLC.
-
-
Workup:
Method B: Phase Transfer Catalysis (PTC)
Best for: Industrial scale-up, green chemistry compliance, and moisture-insensitive handling.
Reagents:
-
Phenol (1.0 equiv)[2]
-
Alkyl Halide (1.2 equiv)[5]
-
Base: 30% NaOH aqueous solution.[6]
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Solvent: Toluene or DCM (or solvent-free).
Procedure:
-
Dissolve phenol and alkyl halide in Toluene.
-
Add the TBAB catalyst.
-
Stir vigorously (high shear is critical to create interfacial surface area) at
. -
Mechanism: The quaternary ammonium ion transports the phenoxide from the aqueous phase into the organic phase as a tight ion pair (
), where it reacts rapidly with the alkyl halide.
Decision Logic for Protocol Selection
The following decision tree guides the researcher to the optimal reaction conditions based on substrate properties.
Figure 2: Optimization logic for selecting base and solvent systems.
Troubleshooting & Self-Validation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete deprotonation or poor nucleophilicity. | Switch base from |
| C-Alkylation Observed | Solvent is too protic or ion pairing is too tight. | Ensure strictly anhydrous conditions. Avoid alcohols. Use a crown ether (18-crown-6) to sequester |
| Elimination Product (Alkene) | Alkyl halide is sterically hindered; Base is too strong. | Use a weaker base ( |
| Reaction Stalls | Leaving group inhibition ( | Add catalytic NaI (0.1 eq) to facilitate Finkelstein exchange (R-Br |
References
-
Organic Syntheses. "Alcohol to Ether using Williamson synthesis." Organic Syntheses, Coll. Vol. 10. Link
- F.A. Carey & R.J. Sundberg.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text for mechanistic grounding).
-
BenchChem. "Williamson Ether Synthesis of Phenolic Compounds: Technical Protocol." Link
-
Tanaka, R. et al. "Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method." ResearchGate. Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Mechanism and Limitations." Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. jk-sci.com [jk-sci.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. youtube.com [youtube.com]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 4-Isobutoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the electrophilic aromatic substitution (EAS) reactions on 4-isobutoxytoluene. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust resource for researchers and professionals in drug development and organic synthesis. This guide delves into the synthesis of the starting material, the nuanced interplay of directing group effects, and detailed protocols for key electrophilic substitution reactions including nitration, halogenation, and Friedel-Crafts acylation. Each section is grounded in established chemical principles, supported by authoritative references, and designed to provide a self-validating framework for experimental design and interpretation.
Introduction: The Strategic Importance of 4-Isobutoxytoluene in Synthesis
4-Isobutoxytoluene is a substituted aromatic ether that serves as a versatile scaffold in organic synthesis. The presence of both an activating, ortho,para-directing isobutoxy group and a weakly activating, ortho,para-directing methyl group makes it an interesting substrate for studying the regiochemical outcomes of electrophilic aromatic substitution. Understanding and controlling these reactions are paramount for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise functionalization of the aromatic ring is critical.
This guide will first address the synthesis of 4-isobutoxytoluene, followed by a detailed analysis of its reactivity towards various electrophiles. We will then provide experimentally grounded protocols for key transformations, complete with mechanistic insights and expected outcomes.
Synthesis of the Starting Material: 4-Isobutoxytoluene
The most common and efficient method for the synthesis of 4-isobutoxytoluene is the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.[1][2] In this case, the readily available p-cresol is deprotonated to its corresponding phenoxide, which then undergoes nucleophilic substitution with isobutyl bromide.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds via an SN2 mechanism. The hydroxide ion deprotonates the phenolic hydroxyl group of p-cresol to form the more nucleophilic p-methylphenoxide ion. This phenoxide then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the ether linkage.[1]
Caption: Williamson Ether Synthesis of 4-Isobutoxytoluene.
Detailed Experimental Protocol: Synthesis of 4-Isobutoxytoluene
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Isobutyl bromide
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water to the flask. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium p-methylphenoxide.
-
Add isobutyl bromide (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-isobutoxytoluene.
-
Purify the product by vacuum distillation.
Characterization Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.4 Hz, 2H), 6.82 (d, J=8.4 Hz, 2H), 3.72 (d, J=6.6 Hz, 2H), 2.29 (s, 3H), 2.10 (m, 1H), 1.02 (d, J=6.7 Hz, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.9, 130.2, 129.8, 114.5, 74.5, 28.4, 20.9, 19.4.
Electrophilic Aromatic Substitution on 4-Isobutoxytoluene: A Regiochemical Analysis
The regiochemical outcome of electrophilic aromatic substitution on 4-isobutoxytoluene is governed by the directing effects of the two substituents: the isobutoxy group (-OCH₂CH(CH₃)₂) and the methyl group (-CH₃).
-
Isobutoxy Group: This is a strongly activating, ortho,para-directing group.[3][4] The oxygen atom donates electron density to the aromatic ring via resonance, significantly increasing the nucleophilicity of the ortho and para positions.
-
Methyl Group: This is a weakly activating, ortho,para-directing group that donates electron density through an inductive effect and hyperconjugation.[4]
When two activating groups are present on a benzene ring, the more powerful activating group dictates the position of substitution.[5] In this case, the isobutoxy group is a much stronger activator than the methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the isobutoxy group (C2 and C6). The position para to the isobutoxy group is already occupied by the methyl group.
Caption: Directing effects in 4-isobutoxytoluene.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a crucial functional group for further synthetic transformations, particularly reduction to an amino group.
4.1.1. Predicted Regioselectivity
Based on the dominant directing effect of the isobutoxy group, nitration is expected to yield primarily 2-nitro-4-isobutoxytoluene . A study on the nitration of toluene with various nitrating agents showed that the ortho:para ratio can be influenced by the reaction conditions, but ortho substitution is significant.[6] For anisole (methoxybenzene), nitration typically gives a mixture of ortho and para isomers, with the para isomer often favored due to less steric hindrance. However, in 4-isobutoxytoluene, the para position is blocked. Therefore, the major product will be the ortho-substituted one.
4.1.2. Experimental Protocol: Nitration of 4-Isobutoxytoluene
This protocol is adapted from standard procedures for the nitration of activated aromatic compounds.[7]
Materials:
-
4-Isobutoxytoluene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring to prepare the nitrating mixture.
-
Dissolve 4-isobutoxytoluene in dichloromethane in a separate flask and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-isobutoxytoluene, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Nitration Reaction
| Parameter | Value |
| Electrophile | Nitronium ion (NO₂⁺) |
| Catalyst | Sulfuric acid |
| Predicted Major Product | 2-Nitro-4-isobutoxytoluene |
| Predicted Minor Products | Minimal |
| Purification Method | Column Chromatography |
Halogenation (Bromination)
Halogenation, particularly bromination, introduces a halogen atom onto the aromatic ring, providing a handle for subsequent cross-coupling reactions or the formation of organometallic reagents.
4.2.1. Predicted Regioselectivity
Similar to nitration, bromination is directed by the strongly activating isobutoxy group. Therefore, the major product is expected to be 2-bromo-4-isobutoxytoluene . An electrochemical bromination of 4-methoxytoluene has been reported to yield the 3-bromo derivative (ortho to the methoxy group) as the initial product.[8]
4.2.2. Experimental Protocol: Bromination of 4-Isobutoxytoluene
This protocol uses N-bromosuccinimide (NBS) in acetonitrile, a mild and regioselective method for the bromination of activated aromatic ethers.[9]
Materials:
-
4-Isobutoxytoluene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-isobutoxytoluene in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 2: Summary of Bromination Reaction
| Parameter | Value |
| Electrophile | Br⁺ (from NBS) |
| Solvent | Acetonitrile |
| Predicted Major Product | 2-Bromo-4-isobutoxytoluene |
| Purification Method | Column Chromatography |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring, forming a ketone. This reaction is particularly useful as the product is deactivated towards further acylation, preventing polysubstitution.[10]
4.3.1. Predicted Regioselectivity
The acylation will be directed to the most nucleophilic position, which is ortho to the isobutoxy group. Thus, the expected major product is 2-acetyl-4-isobutoxytoluene . Friedel-Crafts acylation of anisole with various acylating agents predominantly gives the para-substituted product due to steric hindrance at the ortho position.[3][11] However, with the para position blocked in 4-isobutoxytoluene, the reaction is forced to the ortho position.
4.3.2. Experimental Protocol: Friedel-Crafts Acylation of 4-Isobutoxytoluene
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of activated arenes.[12][13]
Materials:
-
4-Isobutoxytoluene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, add a solution of 4-isobutoxytoluene (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the product by column chromatography or vacuum distillation.
Table 3: Summary of Friedel-Crafts Acylation
| Parameter | Value |
| Electrophile | Acylium ion (CH₃CO⁺) |
| Catalyst | Aluminum chloride |
| Predicted Major Product | 2-Acetyl-4-isobutoxytoluene |
| Purification Method | Column Chromatography or Distillation |
Conclusion
This technical guide has provided a detailed examination of the electrophilic aromatic substitution on 4-isobutoxytoluene. The synthesis of the starting material via Williamson ether synthesis has been outlined with a detailed protocol. The regioselectivity of subsequent electrophilic reactions is predominantly controlled by the strongly activating isobutoxy group, directing substitution to the ortho positions. Detailed, adaptable protocols for nitration, bromination, and Friedel-Crafts acylation have been presented, along with predicted outcomes based on established chemical principles and data from analogous systems. This guide serves as a valuable resource for scientists and researchers engaged in the synthesis and functionalization of substituted aromatic compounds, enabling informed experimental design and a deeper understanding of the underlying chemical principles.
References
- Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Department of Chemistry.
- Chad's Prep. (2021, March 8). Ortho-Para Directors vs Meta Directors in EAS Reactions. YouTube.
- Royal Society of Chemistry. (2024).
- University of Wisconsin-Madison. (n.d.).
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Chemistry Steps. (2022, January 3). Ortho, Para, Meta.
- Ortho, Para, and Meta in EAS. (n.d.).
- Kulangiappar, K., Anbukulandainathan, M., & Raju, T. (2016). Nuclear Versus Side-Chain Bromination of 4-Methoxy Toluene by an Electrochemical Method. Figshare.
- Wikipedia. (2023, December 29).
- University of Wisconsin-River Falls. (n.d.). The Williamson Ether Synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
- Williamson Ether Synthesis. L.S.College, Muzaffarpur.
- Álvarez, R., et al. (1993). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry.
- University of Richmond. (n.d.). 12. The Williamson Ether Synthesis.
- BenchChem. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry.
- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Fox, D. J., et al. (2011). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues. Bioorganic & Medicinal Chemistry.
- BenchChem. (n.d.). Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide.
- Polit, M., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
- Černuch, M., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
- Fylak, M. (2014). Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Chalmers University of Technology.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). CN101805265A.
- Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid. (2013). CN103274974A.
- Yegorov, P. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(aryl)-4-oxobut-2-enoic acids. AIP Conference Proceedings.
- Synthesis and Characterization of Two New Ionic Bromo-Complexes with Tetrabutylammonium C
- Vargas, L. Y., et al. (2008). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline. Revista de la Sociedad Química del Perú.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- BLD Pharm. (n.d.). 2-Bromo-4-isobutoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Bromo-4-nitrotoluene(7745-93-9) 13C NMR spectrum.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene.
- Bouattour, Y., et al. (2023).
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. (2001). WO2001044151A1.
- Golen, J. A., & Rheingold, A. L. (2024). Acetyl α-d-2,3,4-triacetyllyxopyranoside.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alexandonian.com [alexandonian.com]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. compoundchem.com [compoundchem.com]
- 9. US3126417A - Nitration of toluene with alkyl - Google Patents [patents.google.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Physical characteristics of 2-Bromo-1-isobutoxy-4-methylbenzene
Technical Monograph: Physicochemical Profiling of 2-Bromo-1-isobutoxy-4-methylbenzene
Part 1: Executive Summary & Structural Identity
This compound is a specialized halogenated aryl ether, primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (specifically in Suzuki-Miyaura coupling reactions). Due to its specific substitution pattern, it is often not indexed in standard public databases with a dedicated CAS number, requiring researchers to rely on first-principles characterization and analog data.
This guide provides a definitive technical profile, synthesizing predicted physicochemical data with validated experimental protocols for identification.
Chemical Identity
| Attribute | Detail |
| IUPAC Name | 1-Bromo-2-(2-methylpropoxy)-5-methylbenzene (preferred) OR 2-Bromo-4-methylphenyl isobutyl ether |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| SMILES | CC1=CC(=C(C=C1)OCC(C)C)Br |
| Structural Class | Halogenated Aryl Ether |
| Key Moieties | Aryl Bromide (Reactive handle), Isobutoxy (Lipophilic tail), Methyl (Electronic donor) |
Part 2: Physical Properties (Predicted & Analog-Derived)
Note: As specific experimental data for this isomer is sparse in open literature, the following values are derived from QSAR (Quantitative Structure-Activity Relationship) modeling and validated against close structural analogs (e.g., 2-Bromo-4-methylphenol and 1-Bromo-4-isobutoxybenzene).
Physicochemical Data Table
| Property | Value / Range | Confidence Level | Implication for Handling |
| Physical State | Pale Yellow Liquid / Low-Melting Solid | High | May crystallize upon prolonged storage at 4°C. |
| Boiling Point | 265°C – 275°C (at 760 mmHg) | High | Requires high-vacuum distillation for purification (e.g., 0.5 mmHg @ 110°C). |
| Density | 1.25 ± 0.05 g/cm³ | High | Denser than water; will form the bottom layer in aqueous extractions. |
| LogP (Octanol/Water) | 4.6 – 4.9 | High | Highly lipophilic. Practically insoluble in water; soluble in DCM, EtOAc, Hexanes. |
| Refractive Index ( | 1.53 – 1.55 | Medium | Useful for purity checks if HPLC is unavailable. |
| Flash Point | > 110°C | Medium | Combustible but not highly flammable. |
Solubility Profile
-
Soluble: Dichloromethane, Ethyl Acetate, Toluene, THF, Diethyl Ether.
-
Insoluble: Water, 1M HCl, 1M NaOH (unlike its precursor, the phenol, this ether is stable to base).
Part 3: Synthetic Context & Impurity Profiling
Understanding the synthesis is critical for anticipating impurities. This compound is typically synthesized via Williamson Ether Synthesis .
Synthesis & Impurity Workflow (DOT Visualization)
The following diagram outlines the synthesis pathway and critical control points for impurities.
Figure 1: Synthetic pathway illustrating the conversion of the phenol precursor to the target ether, highlighting the critical NaOH wash step to remove unreacted starting material.[1][2]
Part 4: Characterization Protocols (Self-Validating Systems)
To ensure scientific integrity, you must validate the identity of the compound using the following multi-modal approach.
NMR Spectroscopy (The "Fingerprint")
-
Solvent: CDCl₃ (Chloroform-d)
-
Field Strength: ≥ 300 MHz
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| A | 6.90 – 7.40 | Multiplet | 3H | Ar-H | 1,2,4-substitution pattern. Look for a singlet (d-coupling) at pos 3. |
| B | 3.75 | Doublet ( | 2H | -O-CH ₂- | Characteristic shift for protons alpha to ether oxygen. |
| C | 2.28 | Singlet | 3H | Ar-CH ₃ | Methyl group attached to the aromatic ring. |
| D | 2.10 | Multiplet | 1H | -CH - | Methine proton of the isobutyl group. |
| E | 1.05 | Doublet ( | 6H | -CH(CH ₃)₂ | Geminal dimethyl groups (isobutyl tail). |
Validation Check: If the signal at 3.75 ppm is a quartet or triplet, you have synthesized the wrong isomer (n-butyl or sec-butyl derivative). It must be a doublet.
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.
-
Gradient: 50% B to 95% B over 10 min. (High lipophilicity requires high organic content).
-
Detection: UV @ 210 nm and 254 nm.
-
Retention Time: Expect late elution (approx. 8-9 min in a 10 min run) due to the isobutyl and bromo groups increasing hydrophobicity.
Analytical Logic Tree
Figure 2: Decision tree for rapid quality control. Insolubility in NaOH confirms the conversion of the phenol; NMR confirms the specific isobutyl isomer.
Part 5: Handling & Safety Profile
While specific MSDS data may be unavailable, the compound should be handled as a Class 2 Skin Irritant based on the properties of brominated aryl ethers.
-
Hazards:
-
H315: Causes skin irritation (Lipophilic nature allows skin penetration).[3]
-
H411: Toxic to aquatic life with long-lasting effects (High LogP).
-
-
Storage:
-
Store under inert atmosphere (Nitrogen/Argon).
-
Protect from light (Aryl bromides can undergo photodebromination over long periods).
-
Temperature: 2-8°C recommended to prevent slow oxidation of the ether linkage.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15324111, 1-Bromo-4-isobutoxybenzene. Retrieved from [Link]
- Note: Used as the primary structural analog for physicochemical property prediction.
- Note: Source for precursor properties and reactivity logic.
-
Cheméo (2025). Chemical Properties of Benzene, 1-bromo-2-methyl- (QSAR Data). Retrieved from [Link]
- Note: Source for thermodynamic modeling of bromotoluene deriv
- Furniss, B. S., et al. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. Note: Authoritative source for Williamson Ether Synthesis protocols and workup of aryl ethers.
Sources
Starting materials for 2-Bromo-1-isobutoxy-4-methylbenzene synthesis
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive examination of the synthetic pathways leading to this compound, a substituted aromatic ether with applications in organic synthesis and materials science. Designed for researchers and drug development professionals, this document delves into the strategic selection of starting materials and the mechanistic rationale behind two primary synthetic routes. The protocols described are grounded in established chemical principles to ensure reliability and reproducibility.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound can be approached from two logical retrosynthetic disconnections. These pathways dictate the selection of starting materials and the sequence of bond-forming events.
-
Pathway A: C-Br Bond Formation: This route involves the late-stage introduction of the bromine atom onto a pre-formed ether, 1-isobutoxy-4-methylbenzene. This strategy relies on the principles of electrophilic aromatic substitution.
-
Pathway B: C-O Bond Formation: This approach constructs the ether linkage as the final key step. It begins with a brominated phenolic precursor, 2-Bromo-4-methylphenol, which is then alkylated with an appropriate isobutyl electrophile.
The choice between these pathways depends on factors such as starting material availability, cost, and control over regioselectivity.
Caption: Retrosynthetic analysis of this compound.
Pathway A: Electrophilic Bromination of 1-Isobutoxy-4-methylbenzene
This pathway capitalizes on the powerful activating and directing effects of the isobutoxy group in electrophilic aromatic substitution. The synthesis begins with the preparation of the ether precursor followed by its regioselective bromination.
Synthesis of Starting Material: 1-Isobutoxy-4-methylbenzene
The key precursor for this route is 1-isobutoxy-4-methylbenzene, which is readily synthesized from the inexpensive and commercially available starting material, p-cresol (4-methylphenol), via the Williamson ether synthesis.
Protocol: Williamson Ether Synthesis of 1-Isobutoxy-4-methylbenzene
-
Deprotonation: To a stirred solution of p-cresol (1.0 eq.) in a polar aprotic solvent such as DMF or acetone, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the potassium or sodium p-cresolate salt.
-
Alkylation: Add isobutyl bromide (1.2 eq.) dropwise to the reaction mixture. For improved reactivity, a catalytic amount of potassium iodide (KI) can be added to facilitate an in-situ Finkelstein reaction.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: After cooling to room temperature, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-isobutoxy-4-methylbenzene as a clear liquid.
Protocol: Regioselective Bromination
The isobutoxy group is a strongly activating ortho-, para-director, while the methyl group is a moderately activating ortho-, para-director. The isobutoxy group's influence dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it. Steric hindrance from the bulky isobutyl group may slightly disfavor the ortho position, but electronic effects typically prevail.[1][2]
Protocol: Bromination of 1-Isobutoxy-4-methylbenzene
-
Dissolution: Dissolve 1-isobutoxy-4-methylbenzene (1.0 eq.) in a suitable solvent. Chlorinated solvents like dichloromethane (DCM) or non-polar solvents like carbon tetrachloride are common choices.
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction rate and minimize side reactions.
-
Brominating Agent: Slowly add a solution of elemental bromine (Br₂, 1.05 eq.) in the same solvent dropwise over 30 minutes. Alternatively, N-Bromosuccinimide (NBS) with a catalytic amount of acid can be used as a milder source of electrophilic bromine.[3]
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Work-up and Purification: Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude oil by column chromatography on silica gel or vacuum distillation to obtain this compound.
| Parameter | Value | Purpose |
| Starting Material | 1-Isobutoxy-4-methylbenzene | Substrate for bromination |
| Brominating Agent | Br₂ or NBS | Source of electrophilic Br⁺ |
| Solvent | Dichloromethane (DCM) | Inert reaction medium |
| Temperature | 0 °C to Room Temp. | Controls reaction rate |
| Stoichiometry (Br₂) | 1.05 equivalents | Ensures complete consumption of starting material |
Mechanistic Rationale
The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is greatest when the positive charge is delocalized onto the oxygen atom of the isobutoxy group, favoring attack at the ortho and para positions. A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.
Caption: Key steps in the electrophilic bromination mechanism.
Pathway B: Williamson Ether Synthesis from 2-Bromo-4-methylphenol
This alternative pathway constructs the molecule by forming the ether bond last. This is a robust and widely used method for synthesizing aryl ethers. The success of this route hinges on the efficient preparation of the key intermediate, 2-Bromo-4-methylphenol.
Synthesis of Starting Material: 2-Bromo-4-methylphenol
This starting material is prepared by the direct, regioselective bromination of p-cresol. The hydroxyl group is a very strong activating ortho-, para-director, ensuring high selectivity for the positions ortho to it.
Protocol: Bromination of p-Cresol
A patented method for the continuous bromination of p-cresol highlights an efficient industrial approach.[4] A laboratory-scale batch process is as follows:
-
Setup: In a reaction flask equipped with a stirrer and dropping funnel, dissolve p-cresol (1.0 eq.) in a solvent such as chlorobenzene or acetic acid.[5]
-
Cooling: Cool the solution to a temperature between -20 °C and 10 °C to manage the exothermic reaction and prevent over-bromination.[4]
-
Bromine Addition: Add a solution of bromine (1.0 eq.) in the same solvent dropwise, maintaining the low temperature. The reaction is typically rapid.
-
Degassing: After the addition is complete, the resulting hydrogen bromide (HBr) gas can be removed by bubbling dry air through the solution or by applying a slight vacuum.[5]
-
Work-up: The reaction mixture is washed with water to remove any remaining HBr. The organic layer is then treated with a dilute solution of sodium bisulfite to remove excess bromine.
-
Purification: The solvent is removed under reduced pressure, and the crude 2-Bromo-4-methylphenol, which may be a liquid or low-melting solid, is purified by vacuum distillation. The product is a known synthetic intermediate.[6]
Protocol: Williamson Ether Synthesis
With 2-Bromo-4-methylphenol in hand, the final etherification step can be performed. This reaction involves the Sₙ2 displacement of a halide from an isobutyl electrophile by the bromo-phenoxide nucleophile. Phase-transfer catalysis (PTC) is an effective technique for this transformation, as it facilitates the reaction between the aqueous phenoxide and the organic alkyl halide.[7]
Protocol: Etherification of 2-Bromo-4-methylphenol
-
Phase Setup: Combine 2-Bromo-4-methylphenol (1.0 eq.), isobutyl bromide (1.3 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in a solvent like toluene or chlorobenzene.
-
Base Addition: Add an aqueous solution of a strong base, such as 30-50% sodium hydroxide (NaOH), to the mixture with vigorous stirring.
-
Reaction: Heat the biphasic mixture to 70-90 °C. The catalyst transports the phenoxide from the aqueous phase to the organic phase where it reacts with the isobutyl bromide. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction, separate the layers, and extract the aqueous phase with the organic solvent.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The final product, this compound, is purified by vacuum distillation or column chromatography.
| Parameter | Value | Purpose |
| Starting Material | 2-Bromo-4-methylphenol | Phenolic nucleophile precursor |
| Alkylating Agent | Isobutyl Bromide | Electrophile providing the isobutyl group[8] |
| Base | Aqueous NaOH | Deprotonates the phenol to form the active nucleophile |
| Catalyst | TBAB | Phase-transfer catalyst |
| Solvent System | Toluene / Water | Biphasic system for PTC |
Mechanistic Rationale
The Williamson ether synthesis is a cornerstone of ether preparation. The strong base deprotonates the acidic phenol, creating a highly nucleophilic phenoxide anion. The phase-transfer catalyst forms an ion pair with this anion, rendering it soluble in the organic phase. There, it collides with and displaces the bromide from isobutyl bromide via an Sₙ2 mechanism, forming the C-O ether bond.
Caption: Workflow for the Williamson ether synthesis pathway.
Comparative Analysis of Synthetic Routes
| Feature | Pathway A (Late-Stage Bromination) | Pathway B (Late-Stage Etherification) |
| Key Transformation | Electrophilic Aromatic Substitution | Williamson Ether Synthesis (Sₙ2) |
| Primary Starting Material | p-Cresol | p-Cresol |
| Key Intermediate | 1-Isobutoxy-4-methylbenzene | 2-Bromo-4-methylphenol |
| Regiocontrol Point | Bromination of the ether | Bromination of the phenol |
| Potential Issues | Minor formation of other brominated isomers | Potential for O- vs. C-alkylation (minimal for phenoxides); elimination of isobutyl bromide (minor) |
| Advantages | Potentially fewer steps if the ether is available. | Generally higher regioselectivity in the initial bromination step due to the powerful -OH directing group. Robust and well-understood final step. |
Conclusion
Both pathways offer viable and effective strategies for the synthesis of this compound, starting from the common precursor p-cresol.
-
Pathway B is often preferred in a research or development setting. The initial bromination of p-cresol offers exceptionally high regioselectivity due to the strong directing effect of the hydroxyl group. The subsequent Williamson ether synthesis is a reliable and high-yielding transformation.
-
Pathway A remains a solid alternative. The directing effects of the alkoxy and methyl groups are synergistic, leading to good selectivity for the desired product. The choice may ultimately be guided by the relative costs and availability of reagents and the specific scale of the synthesis.
This guide provides the foundational knowledge for researchers to make informed decisions when selecting starting materials and designing a synthetic route for this compound and related substituted aryl ethers.
References
- Molbase. (2025, May 20). 1-isobutyl-4-methylbenzene.
- Molbase. (2025, May 20). 1-butoxy-4-methylbenzene.
- Klingler, E. S., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics.
- Klingler, E. S., et al. (2021, July 17). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Manuscript submitted for publication]. Department of Civil and Environmental Engineering, Colorado School of Mines.
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
- Wang, D., et al. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1,4-diisopropylbenzene. Retrieved from [Link]
- Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2011). PALLADIUM-CATALYZED C(sp3)-H ARYLATION: APPLICATION TO THE SYNTHESIS OF BICYCLO[4.2.0]OCTA-1,3,5-TRIENES. Organic Syntheses, 88, 361-372.
- Cain, M. E., & Fields, E. K. (1973). BENZENE, 1-(2-ETHOXYCYCLOPROPYL)-4-METHYL-. Organic Syntheses, 53, 16.
- Noller, C. R., & Dinsmore, R. (1931). ISOBUTYL BROMIDE. Organic Syntheses, 11, 66.
- Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
- Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
- Ye, T., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1398.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile | MDPI [mdpi.com]
- 4. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. CAS 6627-55-0: 2-Bromo-4-methylphenol | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Purity Generation of (2-Isobutoxy-4-methylphenyl)magnesium Bromide
Part 1: Executive Summary & Strategic Analysis
Scope and Significance
This Application Note details the controlled synthesis of (2-isobutoxy-4-methylphenyl)magnesium bromide , a critical organometallic building block. The presence of the isobutoxy group at the ortho position presents a unique dual-nature challenge and opportunity:
-
Electronic Deactivation: The electron-donating alkoxy group increases electron density on the aromatic ring, theoretically raising the activation energy for the oxidative addition of Magnesium (
) into the bond compared to electron-deficient aryl halides. -
Chelation Stabilization: Once formed, the ether oxygen can coordinate intramolecularly to the magnesium center. This "ortho-effect" stabilizes the Grignard species but can also reduce its nucleophilicity in subsequent reactions if the coordination is too tight.
Mechanistic Insight
The formation proceeds via a Single Electron Transfer (SET) mechanism on the Magnesium surface.[1] The bulky isobutoxy group requires specific solvent choices (THF over Diethyl Ether) to effectively solvate the resulting complex and prevent precipitation or Wurtz-type homocoupling side reactions.
Figure 1: Mechanistic pathway highlighting the critical SET step and subsequent chelation stabilization.
Part 2: Experimental Protocol
Materials & Reagents Table
| Reagent | Purity/Grade | Role | Stoichiometry |
| 2-Bromo-1-isobutoxy-4-methylbenzene | >98% (HPLC) | Substrate | 1.0 equiv |
| Magnesium Turnings | Grignard Grade (Chip) | Metal Source | 1.1 - 1.2 equiv |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O) | Solvent | 0.5 - 1.0 M Conc. |
| 1,2-Dibromoethane (DBE) | Reagent Grade | Activator | 0.05 equiv |
| Iodine (I₂) | Resublimed crystals | Indicator/Activator | Trace (1 crystal) |
Equipment:
-
Flame-dried 3-neck Round Bottom Flask (RBF) equipped with:
-
Reflux condenser (connected to Argon/Nitrogen line).
-
Pressure-equalizing addition funnel.
-
Internal temperature probe.
-
-
Magnetic stir bar (egg-shaped for crushing Mg oxides).
Step-by-Step Methodology
Phase A: System Preparation & Activation
-
Inerting: Assemble glassware while hot (from oven) and cycle vacuum/Argon 3 times to remove moisture and oxygen.
-
Mg Loading: Add Mg turnings (1.2 equiv) to the flask.
-
Expert Tip: Dry stir the Mg turnings vigorously under Argon for 10 minutes. The mechanical friction exposes fresh metal surfaces (mechanical activation).
-
-
Chemical Activation: Add a single crystal of Iodine and heat the flask gently with a heat gun until purple vapors appear. Allow to cool.
-
Validation: The Iodine color should fade to clear/grey, indicating surface reaction (
).
-
Phase B: Initiation (The Critical Step)
-
Solvent Charge: Add enough anhydrous THF to just cover the Mg turnings.
-
Entrainment: Add the activator (1,2-Dibromoethane, 0.05 equiv). Wait for ethylene gas evolution (bubbles).
-
Note: DBE cleans the Mg surface by forming
and ethylene gas, exposing highly reactive sites.
-
-
Initial Addition: Add 10% of the total volume of the aryl bromide substrate (dissolved in THF) directly to the Mg.
-
Thermal Trigger: Heat the mixture locally with a heat gun or oil bath until the solvent boils.
-
Success Marker: The reaction is initiated when the solution turns turbid/grey and reflux sustains itself without external heat (exothermicity).
-
Phase C: Controlled Addition & Maturation
-
Dropwise Addition: Once initiation is confirmed, begin adding the remaining aryl bromide solution via the addition funnel.
-
Rate Control: Adjust the drip rate to maintain a gentle reflux.
-
Warning: If the reflux stops, STOP addition. Re-initiate with heat. Accumulation of unreacted bromide can lead to a dangerous runaway exotherm.
-
-
Maturation: After addition is complete, heat the reaction to reflux (65°C) for 1-2 hours to drive the conversion of the electron-rich bromide.
-
Cooling: Cool to room temperature. The solution should be a dark grey/brown liquid.
Part 3: Quality Control & Titration
Trustworthiness Check: Never assume yield. Aryl Grignards are prone to hydrolysis. You must titrate before use.
Method: Salicylaldehyde Phenylhydrazone Titration (Visual)
-
Dissolve accurately weighed Salicylaldehyde phenylhydrazone (~1 mmol) in 5 mL THF (solution is yellow).
-
Add the Grignard solution dropwise via a syringe.
-
Endpoint: The solution turns bright orange (formation of the magnesium salt of the hydrazone).
-
Calculation:
Part 4: Process Optimization & Troubleshooting
Common Failure Modes
| Symptom | Root Cause | Corrective Action |
| No Initiation | Oxide layer on Mg; Wet solvent. | Add 0.1 equiv of DIBAL-H or Turbo-Grignard ( |
| Wurtz Coupling (R-R dimer) | Concentration too high; Temp too high. | Dilute reaction to 0.5 M. Slow down addition rate. |
| Precipitation | Solubility limit of Grignard. | Add anhydrous Toluene (co-solvent) or increase THF volume. |
Alternative Route: Magnesium-Halogen Exchange
For high-value applications where thermal degradation is a risk, use the Knochel-Hauser method.
-
Reagent: Isopropylmagnesium Chloride - Lithium Chloride complex (
).[2][3] -
Protocol: Dissolve Aryl Bromide in THF at 0°C. Add
(1.1 equiv). Stir at RT for 1-2 hours. -
Benefit: Generates the Grignard at mild temperatures, avoiding Wurtz coupling.
Figure 2: Operational workflow for the synthesis process.
Part 5: References
-
Knochel, P., et al. (2003).[4][5][6] Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
-
Seyferth, D. (2009). The Grignard Reagents. Organometallics. Link
-
Krasovskiy, A., & Knochel, P. (2004).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link
-
Organic Syntheses. General Procedures for Grignard Formation. Org. Synth. Coll. Vol. 3, p. 550. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scribd.com [scribd.com]
- 6. princeton.edu [princeton.edu]
Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1-isobutoxy-4-methylbenzene
Executive Summary
This application note details optimized protocols for the palladium-catalyzed functionalization of 2-Bromo-1-isobutoxy-4-methylbenzene . This substrate presents a specific set of challenges due to the steric bulk of the ortho-isobutoxy group combined with the electron-rich nature of the arene.
Standard "commodity" catalytic systems (e.g., Pd(PPh₃)₄) often fail to achieve full conversion with this substrate due to slow oxidative addition and hindered transmetallation. This guide provides high-efficiency protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, utilizing sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome the ortho-substituent effect.
Substrate Analysis & Strategic Approach
The Molecule[1]
-
Substrate: this compound
-
Key Structural Features:
-
Position 1 (Isobutoxy): A bulky electron-donating group (EDG). The oxygen atom increases electron density in the ring, while the isobutyl chain creates significant steric hindrance proximal to the reaction site.
-
Position 2 (Bromine): The oxidative addition handle.[1]
-
Position 4 (Methyl): Weak EDG; prevents side-reactions at the para position but increases overall ring electron density.
-
The "Ortho-Effect" Challenge
The primary failure mode in coupling this substrate is the steric clash during the formation of the active Pd(II) complex.
-
Inhibited Oxidative Addition: The electron-rich nature of the ring generally favors oxidative addition, but the ortho-isobutoxy group physically blocks the approach of the palladium center if the ligand sphere is too crowded.
-
Stalled Transmetallation: In Suzuki coupling, the approach of the boronate species is severely hampered by the isobutoxy tail, often leading to protodeboronation (side product) rather than cross-coupling.
The Solution: Use SPhos or RuPhos . These ligands possess a specific biaryl architecture that creates a "pocket" for the metal, facilitating oxidative addition while preventing catalyst aggregation.
Visualizing the Steric Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical checkpoints where the ortho-isobutoxy group interferes.
Figure 1: Catalytic cycle highlighting the Transmetallation step as the critical bottleneck due to the ortho-isobutoxy steric clash.
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: Synthesis of Biaryl derivatives.[2][3] Recommended System: Pd(OAc)₂ / SPhos.
Rationale
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally effective for ortho-substituted aryl bromides. The methoxy groups on the ligand's biaryl backbone provide stability, while the cyclohexyl groups on the phosphorus push electron density to the metal, accelerating oxidative addition.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (1–2 mol%)
-
Ligand: SPhos (2–4 mol%) (Maintain 1:2 Pd:Ligand ratio)
-
Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (2.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a reaction vial, dissolve Pd(OAc)₂ and SPhos in dry Toluene. Stir at room temperature (RT) for 10 minutes. The solution should turn from orange to a pale yellow/translucent color, indicating the formation of the active catalytic species.
-
Loading: Add the aryl bromide (substrate), boronic acid, and K₃PO₄ to the vial.
-
Solvent Addition: Add the Toluene/Water mixture.
-
Note: The biphasic system is crucial. The water dissolves the inorganic base, facilitating the activation of the boronic acid.
-
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen inhibits the catalyst and promotes homocoupling of the boronic acid.
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine. Dry over MgSO₄.
Protocol B: Buchwald-Hartwig Amination
Target: Synthesis of Aniline derivatives (C-N bond). Recommended System: Pd(OAc)₂ / RuPhos (for secondary amines) or BrettPhos (for primary amines).
Rationale
The electron-rich isobutoxy group makes the ring less electrophilic, making nucleophilic attack difficult without a catalyst. RuPhos is specifically designed to prevent the formation of inactive Pd-amine complexes and allows for the coupling of bulky substrates by creating a protective steric shell around the Palladium.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Secondary amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Catalyst: RuPhos Pd G2 (Pre-catalyst) (1–3 mol%)
-
Alternative: Pd(OAc)₂ + RuPhos (1:2 ratio).
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure
-
Inert Environment: Flame-dry a Schlenk tube or reaction vial and cool under Argon. Strict anhydrous conditions are required as NaOtBu is moisture-sensitive.
-
Solids Loading: Add the aryl bromide, NaOtBu, and the Pd-Precatalyst (RuPhos Pd G2) to the vessel.
-
Liquids Loading: Add the amine and anhydrous solvent via syringe.
-
Reaction: Seal and heat to 80–110°C .
-
Monitoring: Conversion should be checked via HPLC/UPLC after 2 hours. This reaction is typically faster than the Suzuki coupling.
-
-
Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and salts. Elute with Dichloromethane.
Experimental Workflow Diagram
The following flowchart outlines the critical decision matrix for selecting the correct protocol based on the coupling partner.
Figure 2: Decision matrix for protocol selection based on target moiety.
Troubleshooting & Optimization (Self-Validating Logic)
If conversion is low (<50%), consult the table below. The protocols are designed to be self-validating: if Step A fails, the observation dictates the correction in Step B.
| Observation | Probable Cause | Corrective Action |
| No Reaction (0% Conv.) | Catalyst poisoning or oxidation. | Ensure solvent is degassed. Switch to a precatalyst (e.g., SPhos Pd G2) instead of generating in situ. |
| Protodehalogenation (Br replaced by H) | Reductive elimination failed; Hydride source present. | Solvent is too "wet" or alcohol is acting as hydride source. Use Anhydrous Toluene. Increase substrate concentration. |
| Homocoupling of Boronic Acid | Oxygen leak or slow transmetallation. | Rigorous degassing is required. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd-Ar complex. |
| Incomplete Conversion | Catalyst death (Pd black formation). | The ortho-isobutoxy group is causing catalyst instability. Increase Ligand:Pd ratio to 3:1 to stabilize the metal center. |
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
- Context: Establishes SPhos as the premier ligand for ortho-substituted aryl bromides.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Context: Defines the selection rules for RuPhos/BrettPhos in sterically hindered amin
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. Link
- Context: General review of the mechanism and troubleshooting for hindered substr
-
Miyaura, N. (2002). "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[1][4] Journal of Organometallic Chemistry. Link
-
Context: Mechanistic insight into the role of base and water in the Suzuki cycle.[5]
-
Sources
Application Note: Purification of 2-Bromo-1-isobutoxy-4-methylbenzene by Flash Column Chromatography
This Application Note is structured to provide an authoritative, field-validated protocol for the purification of 2-Bromo-1-isobutoxy-4-methylbenzene . It is designed for researchers requiring high-purity intermediates for organometallic cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) or total synthesis.
Introduction & Physicochemical Profile
This compound is a lipophilic aryl ether typically synthesized via the O-alkylation of 2-bromo-4-methylphenol with isobutyl bromide (or iodide).
The purification challenge lies in separating the desired ether from two distinct classes of impurities:
-
Unreacted Phenol (Polar): 2-Bromo-4-methylphenol (Starting Material). Possesses a hydroxyl group capable of strong hydrogen bonding with the silica stationary phase.
-
Alkyl Halide Residues (Non-polar): Excess isobutyl bromide. Highly volatile and non-polar.
-
Elimination Byproducts: Isobutylene (gas) and trace polymerization products.
Compound Properties
| Property | Description | Chromatographic Implication |
| Polarity | Low (Lipophilic) | Elutes early in non-polar solvents. |
| Functional Groups | Aryl Ether, Aryl Bromide, Methyl | Weak interaction with Silica (dipole-dipole only). |
| Key Impurity | Phenolic -OH | Strong interaction with Silica (H-bonding). |
| Rf (Target) | 0.35 – 0.45 | Optimal separation window. |
Pre-Purification Workup (Critical Step)
Expert Insight: Do not rely solely on chromatography to remove unreacted phenol. Phenols can streak on silica gel, contaminating the tail of your product fraction. A chemical wash is far more efficient.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) .
-
Caustic Wash: Wash the organic layer twice with 1M NaOH (or 2M KOH).
-
Neutralization: Wash with Brine (Saturated NaCl) to remove excess base and water.
-
Drying: Dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.
Method Development (TLC)
Before packing the column, determine the optimal mobile phase using Thin Layer Chromatography (TLC) on Silica Gel 60 F₂₅₄ plates.
Visualization:
-
UV (254 nm): The aromatic ring absorbs strongly.
-
Stain: Iodine (I₂) chamber (general organic lipids) or p-Anisaldehyde (for differentiation).
Solvent Screening:
-
100% Hexanes: Product likely moves to Rf ~0.2–0.3. Impurities stay at baseline.
-
98:2 Hexanes:EtOAc: Product likely moves to Rf ~0.5. Phenol (if present) moves to Rf ~0.1.
-
Recommendation: Use a gradient starting at 100% Hexanes (or Petroleum Ether) and ramping to 95:5 Hexanes:EtOAc .
Column Chromatography Protocol
A. Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (HPLC Grade) or Petroleum Ether (40-60°C).
-
Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio (due to the easy separation after NaOH wash).
B. Column Packing (Wet Slurry Method)
-
Slurry Preparation: Suspend silica gel in 100% Hexanes . Mix thoroughly to remove air bubbles.
-
Pouring: Pour the slurry into the column. Tap the sides gently to settle the silica bed.
-
Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes. Ensure the solvent level never drops below the top of the sand/silica bed.
C. Sample Loading
-
Preferred: Liquid Loading. Since the compound is an oil or low-melting solid, dissolve it in the minimum amount of Hexanes (or 5% DCM in Hexanes if solubility is poor).
-
Alternative: Dry Loading. If the crude is viscous/sticky, dissolve in DCM, add silica (1:1 mass ratio), and evaporate to dryness. Load the resulting powder on top of the column bed.
D. Elution Gradient
The target compound is non-polar.[4] A shallow gradient is best to ensure separation from any non-polar hydrocarbon impurities (like mineral oil or grease) and the more polar phenol.
| Step | Solvent Composition (v/v) | Volume (CV) | Target Elution |
| 1 | 100% Hexanes | 2–3 CV | Hydrocarbon impurities / Excess Alkyl Halide |
| 2 | 98:2 Hexanes:EtOAc | 3–5 CV | This compound (Main Product) |
| 3 | 95:5 Hexanes:EtOAc | 2 CV | Flush (removes trace polar impurities) |
| 4 | 80:20 Hexanes:EtOAc | 2 CV | Cleaning (elutes residual phenols if wash failed) |
Note: If using Petroleum Ether/DCM, use a similar ratio (e.g., 95:5 Pet Ether:DCM).
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow from crude reaction mixture to pure isolate, highlighting the critical decision points.
Caption: Step-by-step purification workflow emphasizing the pre-column chemical wash.
Separation Logic Diagram
This diagram explains why the separation works based on molecular interactions.
Caption: Mechanistic basis of separation on Silica Gel.
Quality Control & Troubleshooting
Validation (Post-Column)
-
¹H NMR (CDCl₃):
-
Look for the Isobutoxy doublet (~3.7 ppm, 2H) and Methyl singlet (~2.3 ppm, 3H).
-
Purity Check: Absence of phenolic -OH broad singlet (usually >5.0 ppm) and absence of starting alkyl bromide signals.
-
-
HPLC: Run on C18 column (Water/Acetonitrile gradient) to confirm >98% purity.
Troubleshooting Guide
| Issue | Cause | Solution |
| Product Streaking | Acid sensitivity or overload. | Add 1% Triethylamine (TEA) to the mobile phase (rarely needed for ethers). |
| Co-elution with Phenol | Incomplete NaOH wash or Column Overload. | Reprocess fractions: Dissolve in Et₂O and repeat NaOH wash. |
| Low Yield | Product volatile or stuck on silica. | Do not use high vacuum for prolonged periods (product is moderately volatile). Flush column with 100% EtOAc to check for retained product. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. Link
-
BenchChem. "Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives." Application Note. Accessed 2026.[5][6] (Analogous lipophilic aryl halide purification).
-
Organic Syntheses. "Isobutyl Bromide." Org.[2][6][7] Synth.1933 , 13,[3] 20. Link
-
Phenomenex. "Column Chromatography: Principles and Applications."[8] Technical Guide. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO) [pubchemlite.lcsb.uni.lu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Experimental setup for the synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene
Executive Summary
Target Molecule: 2-Bromo-1-isobutoxy-4-methylbenzene
CAS: 99857-52-0
Molecular Formula:
This guide details the high-fidelity synthesis of this compound. While direct bromination of 1-isobutoxy-4-methylbenzene is possible, it suffers from regioselectivity issues (yielding mixtures of 2-bromo and 3-bromo isomers). The protocol below utilizes a regiospecific Williamson Ether Synthesis , reacting the commercially available 2-bromo-4-methylphenol with isobutyl bromide. This route guarantees the structural integrity of the aromatic core, ensuring the bromine atom remains strictly at the ortho position relative to the alkoxy group.
Retrosynthetic Analysis & Logic
The synthesis is designed to minimize side reactions such as E2 elimination (common with beta-branched alkyl halides like isobutyl bromide) and C-alkylation.
Strategic Disconnection
-
Bond Formed:
(Ether linkage). -
Precursors: 2-Bromo-4-methylphenol (Nucleophile) and Isobutyl Bromide (Electrophile).
-
Key Challenge: The isobutyl group is sterically hindered at the
-position. Standard kinetics will be sluggish. -
Solution: Use of a polar aprotic solvent (DMF) to solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive. Addition of Potassium Iodide (KI) creates an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3] | Role |
| 2-Bromo-4-methylphenol | 187.04 | 1.0 | Limiting Reagent |
| Isobutyl Bromide | 137.02 | 1.5 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |
| DMF (Anhydrous) | - | - | Solvent (0.5 M) |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Apparatus: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (
) or Argon. -
Solvation: Charge the RBF with 2-Bromo-4-methylphenol (1.0 equiv) and anhydrous DMF (concentration ~0.5 M relative to phenol).
-
Deprotonation: Add Potassium Carbonate (
, 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow/orange as the phenoxide forms.-
Note:
is preferred over for scale-up safety, though is faster.
-
-
Activation: Add Potassium Iodide (KI, 0.1 equiv). This catalyzes the reaction by converting isobutyl bromide to the more reactive isobutyl iodide in situ.
-
Addition: Add Isobutyl Bromide (1.5 equiv) via syringe.
Phase 2: Reaction Execution
-
Heating: Heat the reaction mixture to 80°C .
-
Critical Control Point: Do not exceed 90°C to minimize E2 elimination of the isobutyl bromide to isobutylene.
-
-
Monitoring: Monitor by TLC (Hexanes/Ethyl Acetate 9:1) or HPLC.
-
Endpoint: Disappearance of the phenol starting material. Reaction typically requires 6–12 hours due to the steric bulk of the isobutyl group.
-
Phase 3: Workup & Purification
-
Quench: Cool the mixture to room temperature. Pour slowly into a beaker containing ice-water (5x reaction volume).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
). -
Wash (The "Self-Validating" Step):
-
Wash the combined organic layers with 1M NaOH (
). -
Why? This removes any unreacted phenol, which can be difficult to separate by column chromatography due to similar polarity. If the phenol is not removed here, the product will be contaminated.
-
Wash with Brine (saturated NaCl).
-
-
Drying: Dry the organic layer over anhydrous
or . Filter and concentrate under reduced pressure (Rotovap). -
Purification: If necessary, purify via flash column chromatography (
, 100% Hexanes 5% EtOAc/Hexanes). The product is typically a colorless to pale yellow oil.
Reaction Mechanism & Workflow
The reaction proceeds via a classic
Figure 2: Mechanistic pathway showing the catalytic role of Iodide in facilitating the SN2 attack.
Analytical Validation (Expected Data)
Upon isolation, the compound must be validated against these spectral parameters.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 7.35 | Doublet ( | 1H | Ar-H3 (Meta to alkoxy, Ortho to Br) |
| 7.05 | Doublet of Doublets | 1H | Ar-H5 (Ortho to Me) |
| 6.75 | Doublet ( | 1H | Ar-H6 (Ortho to Alkoxy) |
| 3.75 | Doublet ( | 2H | -O-CH2- (Isobutyl methylene) |
| 2.28 | Singlet | 3H | Ar-CH3 (Aromatic Methyl) |
| 2.15 | Multiplet | 1H | -CH- (Isobutyl methine) |
| 1.05 | Doublet ( | 6H | -CH(CH3)2 (Isobutyl methyls) |
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 242/244 (1:1 ratio due to isotope pattern). -
Base Peak: Often m/z 186/188 (Loss of isobutene via McLafferty rearrangement or elimination).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Incomplete conversion due to steric hindrance of isobutyl group. | Increase temperature to 90°C; Add more KI (up to 0.5 equiv); Extend reaction time to 24h. |
| Side Product (Olefin) | E2 elimination of Isobutyl Bromide. | Lower reaction temperature; Ensure base is not in large excess; Switch solvent to Acetone (lower boiling point limits temp). |
| Phenol Contamination | Inefficient workup. | Repeat 1M NaOH wash. Phenols are acidic ( |
Safety & Handling
-
2-Bromo-4-methylphenol: Corrosive and toxic. Causes severe skin burns and eye damage. Handle in a fume hood.
-
Isobutyl Bromide: Flammable liquid and vapor. Lachrymator.
-
DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.
References
-
Compound Identity: National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved from [Link]
-
Reaction Mechanism: Master Organic Chemistry. (2014).[4][5] The Williamson Ether Synthesis. Retrieved from [Link]
-
General Protocol: Organic Chemistry Portal. Williamson Ether Synthesis. Retrieved from [Link]
- Catalysis: Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges., 43, 1528.
Sources
- 1. 99857-52-0|this compound|BLDpharm [bldpharm.com]
- 2. This compound - CAS:99857-52-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Application Note: Comprehensive Characterization of 2-Bromo-1-isobutoxy-4-methylbenzene
Introduction & Compound Profile
2-Bromo-1-isobutoxy-4-methylbenzene (CAS: 99857-52-0) is a specialized aryl ether intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure features a benzene core substituted with a bromine atom, a methyl group, and an isobutoxy ether linkage.
The presence of the bromine atom at the ortho position to the ether group makes this compound highly reactive for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the isobutoxy group provides lipophilicity and steric modulation.
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Bromo-1-(2-methylpropoxy)-4-methylbenzene |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to pale yellow liquid (typical for class) |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water |
Analytical Strategy & Workflow
To ensure the chemical integrity of this intermediate for downstream synthesis, a multi-modal analytical approach is required. The following workflow outlines the logical progression from crude isolation to final quality certification.
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for the characterization and release of aryl ether intermediates.
Protocol 1: Structural Elucidation via NMR[1]
Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the regiochemistry of the substituents.[2] The specific challenge here is distinguishing the ortho-bromo positioning relative to the ether and methyl groups.
Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS internal standard.[1][2]
-
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K.[2]
Expected Spectral Data & Assignment Logic
Based on substituent shielding effects and analog data (e.g., 2-bromo-4-methylphenol derivatives).[1][2]
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.35 - 7.40 | Doublet (d) | 1H | Ar-H3 | Proton between Br and Methyl.[1][2] Deshielded by ortho-Br.[1][2] |
| 7.00 - 7.05 | Doublet (d) | 1H | Ar-H5 | Proton adjacent to Methyl, meta to Ether.[1][2] |
| 6.75 - 6.80 | Doublet (d) | 1H | Ar-H6 | Ortho to Ether group.[1][2] Shielded by electron-donating oxygen.[1][2] |
| 3.75 - 3.80 | Doublet (d) | 2H | -O-CH₂- | Diagnostic ether linkage.[1][2] |
| 2.25 - 2.30 | Singlet (s) | 3H | Ar-CH₃ | Methyl group on the ring.[1][2] |
| 2.10 - 2.20 | Multiplet (m) | 1H | -CH- | Methine proton of isobutyl group.[1][2] |
| 1.00 - 1.05 | Doublet (d) | 6H | -CH(CH₃)₂ | Terminal methyls of isobutyl group.[1][2] |
Critical Validation Point: The coupling constant (
Protocol 2: Purity & Mass Confirmation via GC-MS[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for purity profiling due to the compound's volatility and non-polar nature.[1][2] It also provides isotopic confirmation of the bromine atom.[2]
Method Parameters
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film).[1][2]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
-
Inlet Temp: 250°C (Split ratio 50:1).
-
Oven Program:
-
Hold 60°C for 2 min.
-
Ramp 20°C/min to 280°C.
-
Hold 280°C for 5 min.
-
-
Detector: MS (EI source, 70 eV).[3]
Interpretation of Mass Spectrum[1][2]
-
Molecular Ion (M⁺): Look for the parent peak cluster.[2]
-
m/z 242 and 244: You must observe two peaks of nearly equal intensity (1:1 ratio).[2] This is the signature of the naturally occurring bromine isotopes (
Br and Br).
-
-
Fragmentation:
Self-Validating Check: If the M+ peak cluster does not show a 1:1 ratio at 242/244, the compound is NOT the monobrominated species (check for de-bromination or dibromination).[2]
Protocol 3: Functional Group Verification (FT-IR)
Fourier Transform Infrared Spectroscopy (FT-IR) provides a rapid "fingerprint" identity check, useful for incoming goods inspection.[2]
-
Sampling: Attenuated Total Reflectance (ATR) on liquid film.[2]
-
Key Diagnostic Bands:
-
2960 - 2870 cm⁻¹: Aliphatic C-H stretch (strong, from isobutyl and methyl groups).[2]
-
1240 - 1260 cm⁻¹: Aryl Alkyl Ether C-O-C asymmetric stretch (Very Strong).[1][2]
-
1050 - 1075 cm⁻¹: Alkyl C-O stretch.
-
~1480, 1600 cm⁻¹: Aromatic Ring breathing modes.
-
~600 - 700 cm⁻¹: C-Br stretch (often weak/obscured but diagnostic in fingerprint region).[1][2]
-
Storage & Stability Guidelines
-
Light Sensitivity: Aryl bromides can undergo photolytic dehalogenation.[2] Store in amber glass vials .
-
Temperature: Store at 2-8°C to prevent slow oxidation of the ether linkage or benzylic position.
-
Inert Atmosphere: Flush headspace with Nitrogen or Argon to prevent moisture uptake, although the compound is relatively hydrolytically stable.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15324111, 1-Bromo-4-isobutoxybenzene (Analog Reference).[1][2] Retrieved from .[2]
-
BLDpharm. Product Analysis: this compound (CAS 99857-52-0).[1][2][4][5] Retrieved from .[2]
-
Royal Society of Chemistry. ChemSpider: Search and Share Chemistry.[2] (General reference for aryl ether spectral data). Retrieved from .[2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
ChemScene. this compound Product Page. Retrieved from .[2]
Sources
- 1. 2918839-26-4|2-Bromo-4-ethyl-1-isobutoxybenzene|BLD Pharm [bldpharm.com]
- 2. 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 859211-28-2|2-Bromo-4-ethynyl-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 5. 99857-52-0|this compound|BLDpharm [bldpharm.com]
Technical Guide: Utilization of 2-Bromo-1-isobutoxy-4-methylbenzene in Advanced Materials Synthesis
This guide details the application of 2-Bromo-1-isobutoxy-4-methylbenzene (CAS 99857-52-0) as a specialized building block in the synthesis of functional organic materials.
Executive Summary & Material Profile
This compound is a trifunctional aromatic intermediate designed to modulate the solubility, thermal stability, and molecular packing of advanced organic materials. Unlike simple aryl halides, this molecule incorporates two critical structural features:
-
Isobutoxy Group (
): A branched alkoxy tail that disrupts crystalline packing more effectively than linear chains (e.g., -butoxy), enhancing solubility in organic solvents—a critical requirement for solution-processed OLEDs and low-melting liquid crystals. -
Methyl Group (
): Provides lateral steric bulk. In liquid crystals, this widens the mesophase temperature range by depressing the melting point. In organic semiconductors, it prevents excessive - stacking, reducing fluorescence quenching.
Chemical Profile
| Property | Specification |
| CAS Number | 99857-52-0 |
| Formula | |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to pale yellow liquid (typical) |
| Key Reactivity | Pd-catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) |
| Storage | Inert atmosphere, 2-8°C, light-sensitive |
Core Applications in Materials Science
A. Liquid Crystal (LC) Design: Lateral Substitution Strategy
In the synthesis of nematic liquid crystals, the introduction of lateral substituents (like the methyl group at the 4-position relative to the alkoxy tail) is a standard strategy to lower the melting point (
-
Target Molecule Class: 4,4'-Disubstituted Biphenyls or Terphenyls.
-
Function: High-birefringence (
) components for display mixtures.
B. Organic Electronics (OLEDs/OPVs): Solubility Engineering
For Organic Light-Emitting Diodes (OLEDs), this compound serves as a coupling partner to synthesize soluble Hole Transport Materials (HTMs). The branched isobutoxy group improves the film-forming properties of the final polymer or small molecule when deposited via spin-coating or inkjet printing.
-
Target Molecule Class: Triarylamines (e.g., TPD derivatives).
-
Function: Preventing crystallization in amorphous thin films.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Liquid Crystal Precursor (Suzuki-Miyaura Coupling)
Objective: Synthesize 4'-isobutoxy-4-methyl-[1,1'-biphenyl]-4-carbonitrile (a model mesogen core).
Reagents:
-
Substrate: this compound (1.0 equiv, 10 mmol, 2.43 g)
-
Coupling Partner: 4-Cyanophenylboronic acid (1.2 equiv, 12 mmol, 1.76 g)
-
Catalyst:
(3 mol%, 0.3 mmol, 346 mg) -
Base:
(2.0 M aqueous solution, 15 mL) -
Solvent: Toluene : Ethanol (4:1 v/v, 50 mL)
Step-by-Step Methodology:
-
Degassing: Charge a 250 mL three-neck round-bottom flask with the boronic acid, aryl bromide, and toluene/ethanol mixture. Sparge with argon for 20 minutes to remove dissolved oxygen (Critical for catalyst longevity).
-
Catalyst Addition: Add
quickly under a positive stream of argon. -
Activation: Add the degassed aqueous
solution via syringe. -
Reaction: Heat the biphasic mixture to vigorous reflux (
) for 12–16 hours. Monitor by TLC (Eluent: Hexane/EtOAc 9:1). -
Work-up: Cool to room temperature. Separate the organic layer and extract the aqueous layer with toluene (
mL). Combine organic phases, wash with brine, and dry over anhydrous . -
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0–5% EtOAc in Hexanes) to yield a white crystalline solid.
Expected Yield: 85–92%
Protocol 2: Synthesis of a Soluble HTL Intermediate (Buchwald-Hartwig Amination)
Objective: Synthesize a diphenylamine derivative for OLED applications.
Reagents:
-
Substrate: this compound (1.0 equiv, 5 mmol, 1.22 g)
-
Amine: Diphenylamine (1.2 equiv, 6 mmol, 1.01 g)
-
Catalyst:
(2 mol%) + XPhos (4 mol%) -
Base:
(1.5 equiv, 7.5 mmol, 720 mg) -
Solvent: Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict Schlenk conditions, combine the aryl bromide, amine, base, and catalyst precursors in a dry reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene. Seal the vial with a crimp cap or Teflon-lined screw cap.
-
Reaction: Heat to
for 8–12 hours. The solution should turn from dark red to orange/brown. -
Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate and recrystallize from Ethanol/Hexane to obtain the triarylamine product.
Expected Yield: 78–85%
Strategic Synthesis Visualization
The following diagram illustrates the divergent synthetic utility of this compound, highlighting its role as a linchpin in creating both structural (LC) and electronic (OLED) materials.
Figure 1: Divergent synthesis pathways utilizing the aryl bromide handle for creating functional material cores.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Suzuki) | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing (freeze-pump-thaw or 20 min sparging). Increase catalyst loading to 5 mol%. |
| Homocoupling (Biaryl formation) | Lack of reducing environment. | Ensure ethanol is present in the solvent mix (acts as a reductant for Pd(II) to Pd(0)). |
| Dehalogenation (Ar-H) | Lower reaction temperature to | |
| Oily Product | Isobutoxy chain prevents crystallization. | Use cold pentane or methanol for trituration. Perform Kugelrohr distillation if applicable. |
References
-
General Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Liquid Crystal Design Principles: Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (Reference for lateral substitution effects on melting points).
-
Buchwald-Hartwig Amination for OLEDs: Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. Link
-
Commercial Availability & CAS Verification: BLD Pharm. (2025). Product Data Sheet: this compound (CAS 99857-52-0).[1][2] Link
Sources
Application Note: Recrystallization Protocol for 2-Bromo-1-isobutoxy-4-methylbenzene
Part 1: Introduction & Compound Analysis
Scope and Challenge
The purification of 2-Bromo-1-isobutoxy-4-methylbenzene presents specific challenges typical of halogenated alkyl-aryl ethers. Structurally, the presence of the isobutoxy chain adds lipophilicity and rotational freedom, often lowering the melting point (MP) relative to its parent phenol. Consequently, this compound frequently exists as a low-melting solid or viscous oil at room temperature.
Standard recrystallization protocols often fail here, leading to "oiling out" (liquid-liquid phase separation) rather than crystal lattice formation. This guide provides a rigorous, self-validating protocol designed to overcome these thermodynamic barriers, prioritizing low-temperature crystallization and solvent polarity tuning .
Compound Profile & Impurity Landscape
Understanding the synthesis origin is crucial for removing impurities. This compound is typically synthesized via the O-alkylation of 2-bromo-4-methylphenol.
| Property | Description | Implication for Purification |
| Structure | Lipophilic aryl ether with bromine handle. | Highly soluble in non-polar solvents (Hexanes, DCM). |
| Physical State | Likely low-melting solid (<60°C) or oil. | Requires cooling crystallization rather than evaporative methods. |
| Key Impurities | 1. 2-Bromo-4-methylphenol (Starting Material)2. Isobutyl bromide (Alkylation agent)3.[1] Mineral salts (KBr) | Phenols are acidic; remove via alkaline wash before crystallization. Alkyl halides are volatile. |
Part 2: Pre-Purification Validation (Go/No-Go)
STOP: Before attempting recrystallization, perform this purity check. Recrystallization is inefficient if crude purity is <85% .
-
TLC Analysis: Run silica TLC in 9:1 Hexanes:Ethyl Acetate.
-
Target: Product
. -
Impurity: Phenolic starting material will drag near baseline (
).
-
-
Action:
-
If phenol is present: Dissolve crude in
, wash with (x2), then Brine. Dry ( ) and concentrate. -
If purity <85%: Perform a rapid Short-Path Distillation or Silica Plug Filtration first.
-
Part 3: Solvent Screening Strategy (The "Genetic Algorithm" Approach)
Since the exact MP is dependent on the specific polymorph and purity, a rigid solvent choice is risky. Use this screening algorithm to empirically determine the thermodynamic sweet spot.
Solvent Screening Flowchart (Graphviz)
Figure 1: Decision matrix for determining the optimal solvent system based on solubility behavior.
Recommended Solvent Systems
Based on the lipophilic nature of the isobutoxy group, the following systems are prioritized:
| System Type | Solvent Composition | Rationale | Protocol |
| Single Solvent (Preferred) | Pentane or Hexanes | High solubility at RT, low solubility at -20°C. | Dissolve in min. volume at RT. Freeze at -20°C. |
| Binary System | MeOH / Water (10:1 to 5:1) | Methanol dissolves the ether; water acts as anti-solvent. | Dissolve in hot MeOH. Add hot water until turbid. Cool. |
| Binary System | Ethanol / Water | Similar to MeOH but higher boiling point (allows higher saturation). | Good if compound MP > 50°C. |
Part 4: Step-by-Step Recrystallization Protocol
Safety: Perform all steps in a fume hood. Brominated aromatics can be irritants.
Phase A: Dissolution & Saturation[2]
-
Setup: Place crude solid/oil in a round-bottom flask (RBF) with a magnetic stir bar. Fit with a reflux condenser.[1][2]
-
Solvent Addition:
-
Clarification (Optional): If insoluble black specks remain (salts/metals), filter the hot solution through a pre-warmed glass frit or Celite pad.
Phase B: Controlled Crystallization
Critical Step: Preventing "Oiling Out"
-
Slow Cooling: Remove heat source. Clamp the flask just above the hot plate (air cooling).
-
Tip: Wrap the flask in a paper towel to slow heat loss.
-
-
Seeding: Once the solution reaches ~35-40°C, add a single seed crystal (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
The "Cloud Point":
Phase C: Collection & Drying
-
Deep Cooling: Once at RT, place the flask in a -20°C freezer (for Hexanes) or ice bath (for Alcohols) for 4-12 hours.
-
Filtration: Vacuum filter using a Büchner funnel with cold solvent (chilled to -20°C).
-
Note: Do not wash with RT solvent; it will redissolve your product.
-
-
Drying: Dry under high vacuum (0.1 mmHg) at RT for 4 hours.
-
Warning: Do not heat above 40°C during drying to avoid melting the purified solid.
-
Part 5: Post-Purification Validation
Verify the success of the protocol using the following metrics:
| Analytical Method | Acceptance Criteria |
| HPLC (UV 254nm) | Purity > 98.5% (Area %). |
| 1H NMR | Absence of doublet at |
| Appearance | White to off-white crystalline solid.[6] (If yellow, traces of oxidized bromide remain). |
Part 6: Troubleshooting Guide
Issue: Product "Oils Out" (Liquid-Liquid Separation)
-
Cause: The temperature dropped too fast, or the solvent is too polar.
-
Solution:
Issue: No Crystals Form at -20°C
-
Cause: Solution is not saturated (too dilute).
-
Solution: Rotovap off 50% of the solvent and repeat the cooling process.
Issue: Yield is Low (<50%)
-
Cause: Product is too soluble in the mother liquor.
-
Solution: Collect the mother liquor, concentrate it to half volume, and perform a "second crop" crystallization. Note: Second crop is usually lower purity.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. (Authoritative source for purification of specific organic intermediates).[1][6][7][8][9][10]
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists, 2nd Ed.; Academic Press, 2012.
-
PubChem Compound Summary for 1-Bromo-4-isobutoxybenzene (Structural analog data used for solubility prediction). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for 2-Bromo-4-methylphenol (Precursor properties). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. mt.com [mt.com]
- 5. elearning.univ-mila.dz [elearning.univ-mila.dz]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Bromo-1-isobutoxy-4-methylbenzene Synthesis
The following guide is designed as a specialized Technical Support Center resource. It assumes the user is a professional chemist encountering yield issues with the synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene .
Ticket ID: #SYN-IB-Br-004 Topic: Yield Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The Core Challenge
The synthesis of This compound typically involves the Williamson ether synthesis via the alkylation of 2-bromo-4-methylphenol with an isobutyl halide.[1][2]
The Yield Killer: The primary cause of low yield in this specific reaction is the competition between SN2 substitution (desired ether formation) and E2 elimination (undesired isobutylene formation).
-
Substrate Analysis: The isobutyl group is a
-branched primary alkyl halide.[1] While technically primary, the branching at the -position significantly retards SN2 attack due to steric hindrance while leaving the -hydrogens exposed for base abstraction (E2).[3] -
Nucleophile Analysis: The 2-bromo-4-methylphenolate anion is sterically crowded due to the ortho-bromine atom, further disfavoring the SN2 pathway.[1][2]
This guide provides a validated protocol to suppress elimination and overcome steric hindrance.
Diagnostic Workflow
Before altering your current setup, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the root cause of yield loss in alkylation reactions.
Troubleshooting Guide: Specific Failure Modes
Issue 1: "My alkyl halide is disappearing, but the product isn't forming."
Diagnosis: E2 Elimination Dominance. You are likely generating isobutylene gas, which escapes the reaction mixture. This occurs when the base is too strong or the temperature is too high, promoting proton abstraction over nucleophilic attack.
-
Incorrect Condition: Using Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Potassium tert-butoxide (KOtBu).[2] These are strong bases that drive E2 elimination on
-branched substrates [1]. -
Correction: Switch to a weak, non-nucleophilic base . Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are ideal.[2] They are strong enough to deprotonate the phenol (pKa ~10) but lack the aggressive basicity to rapidly deprotonate the isobutyl halide.
Issue 2: "The reaction is incredibly slow; starting material persists for days."
Diagnosis: Steric Hindrance (The "Ortho Effect"). The bromine atom at the ortho position of the phenol creates a steric blockade, making it difficult for the phenoxide to attack the hindered isobutyl halide.
-
Correction A (The "Cesium Effect"): Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃) . The large cesium cation forms a "loose" ion pair with the phenoxide, increasing its nucleophilicity (solubility and reactivity) in organic solvents [2].
-
Correction B (Finkelstein Activation): Add 10-20 mol% Potassium Iodide (KI) .[1][2] This converts the isobutyl bromide (a moderate leaving group) into isobutyl iodide (an excellent leaving group) in situ.[2] The iodide reacts faster in SN2 reactions.
Issue 3: "I see a regioisomer impurity."
Diagnosis: C-Alkylation (Rare but possible). While rare with weak bases, high temperatures can sometimes promote C-alkylation on the aromatic ring.[1][2]
-
Correction: Strictly control temperature. Do not exceed 80°C. Ensure the solvent is dry DMF or NMP to favor O-alkylation.[1][2]
Optimized Experimental Protocol
Method: Williamson Ether Synthesis via Mild Base/Finkelstein Activation.[2]
Reaction Scheme: 2-Bromo-4-methylphenol + Isobutyl Bromide --(K2CO3/DMF, KI, 70°C)--> Product
Materials:
-
Substrate: 2-Bromo-4-methylphenol (1.0 equiv)
-
Reagent: Isobutyl Bromide (1.5 equiv) — Excess compensates for volatility/minor elimination.[2]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, powder (2.0 equiv) — Or Cs₂CO₃ for difficult cases.[2]
-
Catalyst: Potassium Iodide (KI) (0.1 equiv)[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.[2]
-
Solvation: Dissolve 2-Bromo-4-methylphenol (1.0 eq) in anhydrous DMF (concentration ~0.5 M).
-
Deprotonation: Add K₂CO₃ (2.0 eq) in a single portion.[2] Stir at room temperature for 15–30 minutes. The solution may change color (often yellow/orange) as the phenoxide forms.
-
Addition: Add Potassium Iodide (0.1 eq) followed by Isobutyl Bromide (1.5 eq) via syringe.
-
Reaction: Heat the mixture to 70°C .
-
Note: Do not exceed 90°C to minimize elimination.[2]
-
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC-MS.[1][2][4]
-
Workup:
-
Cool to room temperature.[2]
-
Pour the mixture into ice-cold water (5x reaction volume) to precipitate the product and remove DMF.
-
Extract with Ethyl Acetate or Diethyl Ether (3x).[2]
-
Wash the combined organics with 1M NaOH (2x) to remove unreacted phenol (Critical step for purity).[2]
-
Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.[2]
-
-
Purification: If necessary, purify via silica gel column chromatography using 100% Hexanes to 5% EtOAc/Hexanes.
Frequently Asked Questions (FAQs)
Q: Can I use isobutyl tosylate instead of the bromide? A: Yes, and it is often better. Alkyl tosylates are excellent substrates for SN2 reactions and are generally less prone to E2 elimination than bromides in these conditions. If you have access to isobutyl tosylate, use it with the same K₂CO₃/DMF conditions [3].
Q: Why wash with NaOH during workup? A: The reaction rarely goes to 100% conversion due to the steric challenges. The crude mixture will contain unreacted 2-bromo-4-methylphenol.[1][2] Since phenols are acidic, washing the organic layer with dilute NaOH converts the remaining phenol into water-soluble phenoxide, effectively removing it from your product layer.
Q: Can I use acetone as a solvent? A: Yes, Acetone/K₂CO₃ is a classic "acetone reflux" condition.[2] However, the boiling point of acetone (56°C) might be too low to drive this sterically hindered reaction to completion efficiently. DMF (or Acetonitrile) allows for higher temperatures (70–80°C) which are usually necessary for isobutyl groups.[2]
Q: I don't have chemical suppliers for the starting material. Can I make it? A: Yes. You can synthesize 2-bromo-4-methylphenol by brominating p-cresol (4-methylphenol).[1][2]
-
Protocol: React p-cresol with Br₂ (1.0 eq) in CHCl₃ or acetic acid at 0°C. This yields high regioselectivity for the ortho position (position 2) [4].[2]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
BenchChem. (2025).[2][5] Preventing elimination side reactions in Williamson synthesis. Link
-
Google Patents. (2008).[2] CN101279896B - Preparation of 2-bromo-4-methylphenol.[1][2][6][7] Link
Sources
- 1. 2918839-26-4|2-Bromo-4-ethyl-1-isobutoxybenzene|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 2-bromo-1-butoxy-4-methylbenzene (C11H15BrO) [pubchemlite.lcsb.uni.lu]
- 3. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 7. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
Optimizing temperature and reaction time for Suzuki coupling with 2-Bromo-1-isobutoxy-4-methylbenzene
Ticket Subject: Optimization of 2-Bromo-1-isobutoxy-4-methylbenzene Coupling
Case ID: SC-2024-882 Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The Substrate Challenge
Welcome to the Technical Support Center. You are working with This compound , a substrate that presents a specific set of "silent" challenges often overlooked in standard protocols.
Before optimizing temperature and time, you must understand the Steric-Electronic Mismatch of your substrate:
-
Electronic Deactivation: The isobutoxy group (C1) and methyl group (C4) are electron-donating. This increases the electron density of the benzene ring, making the C-Br bond stronger and less electrophilic. Consequently, the Oxidative Addition step (the insertion of Pd into the C-Br bond) becomes the Rate-Determining Step (RDS).
-
Steric Shielding: The isobutoxy group at C1 is ortho to the bromide at C2. The branching of the isobutyl chain creates a "steric wall" that physically hinders the palladium catalyst from approaching the C-Br bond.
Implication: Standard conditions (e.g., Pd(PPh3)4 at 60°C) will likely result in <20% conversion or stalled reactions. You need a protocol designed for hindered, electron-rich aryl halides.
Module 1: Critical Parameter Analysis
The following table summarizes the trade-offs between Temperature and Reaction Time for this specific substrate class.
| Parameter | Low Setting | High Setting | Risk Factor |
| Temperature | 60°C - 75°C Kinetic energy may be insufficient to overcome the activation barrier caused by the ortho-isobutoxy group. | 90°C - 110°C Required for efficient oxidative addition. | Protodeboronation: At >100°C, the boronic acid partner may hydrolyze/deboronate faster than it couples. |
| Reaction Time | 1 - 4 Hours Insufficient for hindered substrates. | 12 - 24 Hours Often necessary for >90% conversion. | Catalyst Death: Pd-black formation (precipitation) if the ligand cannot stabilize Pd(0) for long durations. |
Module 2: Troubleshooting Logic & Diagnostics
Use the following interactive diagnostic workflows to identify why your reaction might be failing.
Diagnostic 1: The Reaction Stalled
Symptoms: Starting material (SM) remains, product yield is low, extending time has no effect.
Caption: Logic flow for diagnosing stalled reactions based on visual catalyst state.
Diagnostic 2: Side Product Formation
Symptoms: SM is consumed, but desired product yield is low. Mass spec shows M-Br replaced by M-H.
Issue: Dehalogenation (Reduction). Cause: The oxidative addition occurred, but Transmetallation was too slow. The Pd(II)-Ar species reacted with the solvent (e.g., alcohol) or base to form a hydride.[1] Fix:
-
Reduce Temperature: Drop by 10-15°C.
-
Switch Solvent: Avoid primary alcohols. Use Toluene/Water or Dioxane/Water.
-
Boost Transmetallation: Increase the equivalents of Boronic Acid (1.5 eq) and Base (3.0 eq).
Module 3: Optimized Protocol (The "Gold Standard")
This protocol is engineered specifically for ortho-alkoxy substituted aryl bromides . It utilizes a "Pre-catalyst" system to ensure active Pd(0) generation without induction periods.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Partner: Aryl/Alkyl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Why SPhos? It is electron-rich (facilitates oxidative addition into the electron-rich ring) and bulky (prevents catalyst dimerization).
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Methodology:
-
Charge Solids: In a reaction vial, add the Aryl Bromide, Boronic Acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere (Crucial): Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen kills the electron-rich phosphine ligand.
-
Solvent Addition: Syringe in degassed Toluene and Water.
-
Temperature Ramp:
-
Place in a pre-heated block at 100°C .
-
Note: Do not start at RT. We need immediate thermal energy to drive the bulky phosphine onto the palladium.
-
-
Reaction Time:
-
Run for 16 Hours .
-
Monitoring: Check HPLC at 2 hours. If <10% conversion, increase temp to 110°C (reflux).
-
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc. Wash with brine.
Module 4: Mechanistic Visualization
Understanding why the temperature matters requires visualizing the catalytic cycle. The diagram below highlights the energy barriers specific to your substrate.
Caption: The Suzuki Cycle. Red node indicates the high-energy barrier caused by the isobutoxy group.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use Pd(dppf)Cl₂ instead of the SPhos system? A: Pd(dppf)Cl₂ is excellent for steric bulk, but it is less electron-rich than SPhos/XPhos. For your electron-rich aryl bromide, Pd(dppf)Cl₂ might work but will require higher temperatures (110°C+) and longer times (24h+).
Q2: My boronic acid is decomposing (protodeboronation). How do I fix this? A: This is common at high temperatures.
-
Dosing: Add the boronic acid in portions (e.g., 0.5 eq every 2 hours).
-
Switch Base: Use a weaker base like K₂CO₃ or KF instead of K₃PO₄.
-
Switch Partner: Use a MIDA boronate or Pinacol ester, which are more thermally stable than the free acid.
Q3: Can I run this in Ethanol? A: Not recommended for this specific substrate. Ethanol at high temperatures promotes dehalogenation (stripping the bromine and replacing it with hydrogen) via a hydride transfer mechanism. Stick to non-protic organic solvents (Toluene, Dioxane, DMF) mixed with water.
References
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4][5][6][7] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Valente, C., et al. (2010). PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst. Organic & Biomolecular Chemistry, 8, 1228-1237. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Overcoming low reactivity in Buchwald-Hartwig amination of sterically hindered aryl bromides
Technical Support Center: Overcoming Low Reactivity in Buchwald-Hartwig Amination of Sterically Hindered Aryl Bromides
Case ID: BH-HINDERED-ARBR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group[1]
Executive Summary
You are encountering low reactivity with sterically hindered aryl bromides. In these systems, the standard catalytic cycle is disrupted not just by the difficulty of the amine approaching the metal center, but by the stability of the intermediates. The steric bulk retards oxidative addition (entry into the cycle) and, more critically, reductive elimination (product release), often leading to catalyst decomposition (Pd black) or side reactions like protodehalogenation (reduction of Ar-Br to Ar-H).[1]
This guide replaces "trial and error" with a mechanistic troubleshooting approach.
Part 1: The Catalyst System (The Engine)[1]
Q1: I am using Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand, but yields are inconsistent. Why?
A: For sterically hindered substrates, these traditional precursors are often the root cause of failure.
-
The Causality: Pd(OAc)₂ requires reduction from Pd(II) to Pd(0) in situ before the cycle can begin.[1] This reduction often relies on the amine or phosphine, consuming them and generating byproducts that inhibit the reaction. Pd₂(dba)₃ contains dibenzylideneacetone (dba), a ligand that competes with your phosphine for the Pd center.[1] In hindered systems, the "slippery" nature of the desired bulky phosphine means dba often wins, keeping the catalyst dormant.
-
The Fix: Switch to Palladacycle Precatalysts (e.g., Buchwald G3 or G4) .[1] These are air-stable Pd(II) complexes that, upon exposure to base, quantitatively generate the active mono-ligated Pd(0) species (L-Pd) necessary for hindered couplings.[1]
Q2: Which ligand should I strictly use for hindered aryl bromides?
A: You need "Dialkylbiaryl Phosphine" ligands (Buchwald Ligands).[1] These are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination).[1]
Ligand Selection Decision Matrix:
| Nucleophile (Amine) Type | Recommended Ligand | Why? |
| Primary Amines (Alkyl/Aryl) | BrettPhos or tBuBrettPhos | These ligands prevent the binding of a second amine molecule, which would otherwise form a stable, unreactive complex.[1] |
| Secondary Amines (Acyclic) | RuPhos | Provides the perfect steric pocket to accommodate the amine without blocking the reaction site.[1] |
| Secondary Amines (Cyclic/Hindered) | tBuXPhos or XPhos | The extreme bulk of the tert-butyl groups forces the crowded intermediates to collapse into the product (reductive elimination).[1] |
| Anilines (Electron-Poor) | tBuXPhos | Electron-poor anilines are weak nucleophiles; the electron-rich nature of tBuXPhos compensates for this.[1] |
Part 2: Visualization & Logic
Workflow 1: Ligand Selection Decision Tree
Use this logic flow to select your initial conditions.
Caption: Decision tree for selecting the optimal dialkylbiaryl phosphine ligand based on amine steric class.[1]
Part 3: Troubleshooting & Optimization (The Fix)
Q3: I see the starting material disappearing, but I am getting the "reduced" product (Ar-H) instead of the amine. What is happening?
A: This is Protodehalogenation .[1][2]
-
Mechanism: The catalytic cycle stalls after oxidative addition.[1][3] Instead of the amine binding, the complex undergoes
-hydride elimination (from the solvent or amine) followed by reductive elimination of Ar-H. -
Solution:
-
Increase Catalyst Loading: Speed up the productive cycle.
-
Switch Ligand: Move to a bulkier ligand (e.g., from XPhos to tBuXPhos).[1][4] Bulk accelerates the desired reductive elimination over the side reaction.
-
Check Solvent: Avoid solvents with abstractable
-hydrogens if possible (though Toluene is usually fine).[1][5]
-
Q4: The reaction turns black and stops at 50% conversion.
A: This is Catalyst Decomposition (Pd Black formation) .[1]
-
Cause: The ligand is dissociating from the palladium, causing the metal to aggregate and precipitate. This is common in hindered systems where the ligand is sterically stressed.[1]
-
Solution:
-
Add Free Ligand: Add 1-2 mol% of the free phosphine ligand alongside the precatalyst to shift the equilibrium back toward the active L-Pd species.
-
Lower Temperature: If running at >100°C, try 80°C with a longer reaction time to preserve catalyst life.
-
Part 4: Validated Experimental Protocol
Protocol: Coupling of a Hindered Aryl Bromide with a Secondary Amine Target Scale: 1.0 mmol
Reagents:
-
Aryl Bromide (1.0 equiv)[1]
-
Amine (1.2 equiv)[1]
-
Catalyst: tBuXPhos Pd G4 Precatalyst (2.0 mol%) [CAS: 1599466-81-5][1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: Anhydrous Toluene (Concentration: 0.2 M)[1]
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Inside a glovebox or using strict Schlenk technique, add the Aryl Bromide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and tBuXPhos Pd G4 (15 mg, 0.02 mmol) to a reaction vial equipped with a stir bar.[1]
-
Note: Using the G4 precatalyst ensures the correct 1:1 Pd:Ligand ratio and rapid activation.
-
-
Solvent & Amine Addition:
-
Reaction:
-
Place the vial in a preheated heating block at 80 °C .
-
Stir vigorously (1000 RPM). The reaction mixture should turn from off-white/yellow to a dark orange/brown solution.
-
Monitor by HPLC or UPLC at 2 hours.[1]
-
Checkpoint: If the reaction is <50% complete but the mixture is black, see Q4 above.
-
-
Workup:
Part 5: Troubleshooting Flowchart
Caption: Diagnostic flowchart for identifying failure modes based on visual cues and crude analysis.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Heteroatom Bond Formation: A Modern Perspective." Angewandte Chemie International Edition, 2008.[1] [1]
-
Sigma-Aldrich. "Buchwald G6 Precatalysts: Oxidative Addition Complexes."[1] Technical Guide, 2024.[1]
-
BenchChem. "Optimization of Buchwald-Hartwig Amination Conditions." Troubleshooting Guide, 2025.
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024.[1]
-
SinoCompound. "Palladium Precatalysts for Efficient Reactions." Industry Whitepaper, 2024.[1]
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. reddit.com [reddit.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing byproduct formation in the Williamson ether synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene
Topic: Minimizing Byproduct Formation in the Synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene Ticket ID: WES-ISO-0042 Status: Open Analyst: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Challenge: You are attempting to alkylate 2-bromo-4-methylphenol with isobutyl bromide (1-bromo-2-methylpropane).
The Problem: This specific reaction is chemically antagonistic. You are reacting a sterically hindered nucleophile (ortho-substituted phenoxide) with a
-
Primary Issue: Isobutyl bromide is notoriously prone to E2 elimination , yielding isobutylene gas rather than the desired ether.
-
Secondary Issue: The ortho-bromine on the phenol creates a "steric wall," significantly retarding the SN2 trajectory, further favoring elimination.
The Solution: To minimize byproducts, you must shift the mechanism from E2 back to SN2 by modulating basicity and nucleophilicity independent of one another. The standard NaH/THF protocol will likely fail (giving <40% yield). You require a Weak Base / High Polarity / Halide Exchange system.
Critical Mechanism Analysis
To solve the byproduct issue, we must visualize the competition between the desired substitution and the undesired elimination.
Reaction Pathway Diagram
The following diagram illustrates the kinetic competition. Note how the steric bulk of the isobutyl group (beta-branching) blocks the nucleophile, while the basicity of the phenoxide attacks the accessible proton.
Figure 1: Kinetic competition between SN2 etherification and E2 elimination pathways.
Troubleshooting Dashboard (FAQs)
Direct answers to common failure modes observed in this synthesis.
Q1: I am seeing vigorous gas evolution and pressure buildup. What is happening?
Diagnosis: You are generating isobutylene (2-methylpropene) via E2 elimination.
Root Cause: Your base is too strong. If you are using Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), or Potassium tert-butoxide (KOtBu), these act as hard bases that strip the
Q2: The reaction stalls at 50-60% conversion even after 24 hours.
Diagnosis: The reaction rate is too slow due to the "double steric" penalty (isobutyl branching + ortho-bromo phenol). Root Cause: The activation energy for the SN2 step is high. Bromide is a mediocre leaving group for this specific steric environment. Correction: Implement the Finkelstein Modification . Add 10-20 mol% Potassium Iodide (KI) .
-
Mechanism:[1][2][3][4][5][6][7] KI reacts with Isobutyl Bromide to form Isobutyl Iodide in situ. Iodide is a better leaving group (weaker bond, less basic), accelerating the SN2 step without increasing the E2 rate.
Q3: I see a new spot on TLC that isn't the starting material or the ether.
Diagnosis: C-Alkylation (likely at the ortho or para position relative to the hydroxyl). Root Cause: Phenoxide is an ambident nucleophile. In protic solvents (like ethanol) or with small cations (Li+), C-alkylation becomes competitive. Correction: Use a polar aprotic solvent like DMF (N,N-Dimethylformamide) or NMP . These solvents solvate the cation (K+) well, leaving the oxygen anion "naked" and more nucleophilic, favoring O-alkylation over C-alkylation.
Optimized Experimental Protocol
This protocol is designed to maximize SN2 selectivity by using the "Soft Base / Finkelstein" approach.
Materials Checklist
| Reagent | Role | Specifications |
| 2-Bromo-4-methylphenol | Substrate | 1.0 Equiv |
| Isobutyl Bromide | Electrophile | 1.5 - 2.0 Equiv (Excess required due to volatility) |
| Potassium Carbonate (K2CO3) | Base | 2.0 Equiv, Anhydrous, Finely Ground |
| Potassium Iodide (KI) | Catalyst | 0.1 - 0.2 Equiv (10-20 mol%) |
| DMF or NMP | Solvent | Anhydrous (Water <0.05%) |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen or Argon (exclusion of moisture is critical to prevent phenol regeneration).
-
-
Deprotonation:
-
Add 2-Bromo-4-methylphenol (1.0 eq) and K2CO3 (2.0 eq) to the flask.
-
Add anhydrous DMF (concentration ~0.5 M relative to phenol).
-
Stir at room temperature for 30 minutes. The mixture may turn yellow/orange as the phenoxide forms.
-
-
Catalyst & Electrophile Addition:
-
Add Potassium Iodide (KI) (0.1 eq).
-
Add Isobutyl Bromide (1.5 eq) via syringe. Note: Isobutyl bromide is volatile (bp ~91°C); ensure the condenser is efficient.
-
-
Reaction:
-
Heat the mixture to 70–80°C .
-
Caution: Do not exceed 90°C. Higher temperatures drastically increase the rate of E2 elimination (isobutylene formation).
-
Monitor via TLC or HPLC every 2 hours.
-
Self-Validating Step: If conversion halts, add another 0.5 eq of Isobutyl Bromide (it may have evaporated or eliminated).
-
-
Work-up:
Troubleshooting Logic Flow
Use this decision tree to diagnose ongoing experiments.
Figure 2: Decision tree for diagnosing reaction failures.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Discussion on Ambident Nucleophiles and Solvent Effects).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Detailed discussion on E2 competition with branched halides).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. A small amount of another organic product is formed in a Williams... | Study Prep in Pearson+ [pearson.com]
- 3. scribd.com [scribd.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection for efficient cross-coupling of 2-Bromo-1-isobutoxy-4-methylbenzene
Technical Support Center: Advanced Cross-Coupling Methodologies Topic: Catalyst Selection for 2-Bromo-1-isobutoxy-4-methylbenzene Ticket ID: #RXN-ISO-042 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Substrate Challenge
You are working with This compound . Before selecting a catalyst, we must diagnose the molecular personality of this substrate.
-
Electronic Profile: Electron-rich. The isobutoxy group (C1) and methyl group (C4) are electron-donating groups (EDGs). This increases the electron density at the C-Br bond, making oxidative addition (the first step of the catalytic cycle) slower compared to electron-deficient aryl halides.
-
Steric Profile: High.[1] The isobutoxy group at the ortho position (C1) relative to the bromine (C2) creates significant steric hindrance. The isobutyl tail (-CH2-CH(CH3)2) is bulkier than a standard methoxy group.
The Consequence: Standard catalysts like Pd(PPh₃)₄ will likely fail or result in low conversion because the triphenylphosphine ligands are not electron-rich enough to facilitate oxidative addition on this deactivated ring, nor bulky enough to promote the reductive elimination step in a crowded environment.
Module 1: Catalyst Selection Logic
To overcome the ortho-alkoxy steric clash, you require a ligand that is highly electron-rich (to boost oxidative addition) and sterically demanding (to force reductive elimination).
Primary Recommendation: Dialkylbiaryl Phosphines (Buchwald Ligands)
| Reaction Type | Recommended Ligand | Precatalyst Form | Why? |
| Suzuki-Miyaura | SPhos or XPhos | XPhos Pd G4 | SPhos is the "gold standard" for ortho-substituted aryl halides. Its methoxy groups provide stability, and its bulk facilitates coupling with hindered partners. |
| Buchwald-Hartwig | RuPhos (Secondary Amines)BrettPhos (Primary Amines) | RuPhos Pd G4 | RuPhos is specifically designed to prevent amine binding to the metal center (catalyst poisoning) while accommodating the steric bulk of your substrate. |
| Negishi/Stille | XPhos | XPhos Pd G2 | Excellent general-purpose ligand for organometallic nucleophiles. |
Decision Logic Visualization
Caption: Decision tree for selecting the optimal Buchwald ligand based on the cross-coupling partner.
Module 2: Troubleshooting Specific Failure Modes
Even with the right catalyst, this substrate is prone to specific side reactions.[2]
Issue 1: Hydrodebromination (The "Reduction" Product)
Symptom: You observe the formation of 1-isobutoxy-4-methylbenzene (the Br is replaced by H). Cause: The oxidative addition occurs, but the transmetallation is slow due to the ortho-isobutoxy bulk. The Pd-Ar intermediate waits too long and scavenges a hydride from the solvent or base. Corrective Action:
-
Switch Solvent: If using isopropanol or ethanol, switch to Toluene or 1,4-Dioxane (aprotic solvents minimize hydride sources).
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M - 1.0 M) to increase the rate of transmetallation relative to side reactions.
-
Strict Anhydrous: Ensure the boronic acid is dry. Water can sometimes promote debromination in sensitive systems.
Issue 2: Stalled Reaction (Low Conversion)
Symptom: Starting material remains after 24h. Cause: The catalyst is dying before it can complete enough cycles (Pd black formation) OR the activation energy for oxidative addition is too high. Corrective Action:
-
Use Precatalysts: Stop using Pd(OAc)₂ + Ligand. In-situ mixing is inefficient. Use XPhos Pd G4 (or G3).[3] This ensures a perfect 1:1 Pd:Ligand ratio and protects the active species until it's in the flask.
-
Base Strength: If using K₂CO₃, switch to K₃PO₄ (anhydrous). The phosphate base often works better with SPhos in anhydrous toluene.
Module 3: Experimental Protocols
These protocols are designed specifically for the steric demands of this compound.
Protocol A: Suzuki-Miyaura Coupling (Standard)
Target: Biaryl formation
-
Setup: Charge a reaction vial with a magnetic stir bar.
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: K₃PO₄ (2.0 - 3.0 equiv)
-
-
Solvent: Add Toluene:Water (10:1) . The small amount of water is crucial for the boronic acid activation mechanism.
-
Degassing: Sparge with Argon for 5 minutes. (Do not skip this; electron-rich phosphines oxidize easily).
-
Reaction: Seal and heat to 80°C for 4–12 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine.
Protocol B: Buchwald-Hartwig Amination
Target: C-N Bond formation
-
Setup: Flame-dry the vial; cool under Argon.
-
Reagents:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv). Note: If substrate has base-sensitive esters, use Cs₂CO₃ instead.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene .
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Note: If the amine is a primary alkyl amine, switch the ligand to BrettPhos .
Module 4: Mechanistic Insight (The "Why")
The diagram below illustrates the steric clash that necessitates the use of SPhos/XPhos. The ligand must be large enough to "hug" the Palladium, preventing the formation of inactive dimers, but flexible enough to allow the bulky isobutoxy group to rotate during the cycle.
Caption: Catalytic cycle highlighting the critical steric interaction at the Pd(II) intermediate stage.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(dppf)Cl₂ for this reaction? A: It is risky. While dppf is a great ligand, it has a large bite angle but lacks the specific steric bulk required to protect the Pd center from the ortho-isobutoxy group during the slow transmetallation step. You will likely see significant hydrodebromination. Stick to monodentate biaryl phosphines (SPhos/XPhos).
Q: My reaction turns black immediately upon heating. Is this bad? A: Yes. Immediate "Pd black" precipitation indicates the ligand has dissociated, and the Pd is aggregating into inactive nanoparticles. This confirms your ligand is not binding tightly enough or your solvent was not degassed properly. Switch to a G3/G4 precatalyst to ensure the ligand is pre-bound.
Q: Is the isobutoxy group stable under these conditions? A: Generally, yes. However, if you use strong Lewis acids (not typical in Suzuki) or extremely high temperatures (>140°C) with strong acids, ether cleavage is possible. Under standard basic Suzuki/Buchwald conditions (80-100°C), the isobutoxy ether is stable.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1][3][4][5][6] Accounts of Chemical Research.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.
-
Bruno, N. C., et al. (2013).[7] Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.
-
BenchChem Technical Support. (2025). Troubleshooting low yields in functionalization of sterically hindered aryl bromides. 8[3][4][9][10][11]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
How to remove unreacted starting material from 2-Bromo-1-isobutoxy-4-methylbenzene
Executive Summary
You are likely synthesizing 2-Bromo-1-isobutoxy-4-methylbenzene via a Williamson Ether synthesis, reacting 2-bromo-4-methylphenol with isobutyl bromide (1-bromo-2-methylpropane) in the presence of a base (e.g.,
The crude reaction mixture typically contains three distinct species with varying physicochemical properties. Successful purification relies on exploiting these differences:
| Component | Role | Chemical Nature | Key Property for Separation |
| This compound | Target Product | Neutral Ether | High Boiling Point, Lipophilic |
| 2-Bromo-4-methylphenol | Starting Material 1 | Weak Acid ( | Soluble in Aqueous Base |
| Isobutyl Bromide | Starting Material 2 | Neutral Alkyl Halide | Low Boiling Point (91°C), Volatile |
Module 1: Removing the Phenolic Precursor (Chemical Extraction)
The most persistent impurity is often the unreacted phenol (2-bromo-4-methylphenol). Because phenols are weakly acidic, they can be selectively removed by converting them into water-soluble phenoxide salts.
The Mechanism
-
Target Ether: Remains neutral and stays in the organic layer.
-
Phenol Impurity: Deprotonates and migrates to the aqueous layer.
Protocol A: The Alkaline Wash
Prerequisite: Your crude reaction mixture has been filtered to remove solid salts (
-
Prepare the Organic Phase: Dissolve the crude oil in Ethyl Acetate or Diethyl Ether (approx. 10 mL per gram of crude).
-
Primary Wash: Transfer to a separatory funnel. Add an equal volume of 1.0 M NaOH .
-
Why 1.0 M? A lower concentration might not fully deprotonate the hindered bromophenol; higher concentrations can cause emulsions.
-
-
Agitation: Shake vigorously for 2 minutes. Vent frequently.
-
Separation: Allow layers to settle.
-
Bottom Layer (Aqueous): Contains the sodium phenoxide (impurity). Discard (or acidify to recover SM).
-
Top Layer (Organic): Contains your Target Ether and Isobutyl Bromide.
-
-
Verification: Spot the organic layer on a TLC plate. If the phenol spot (lower
, UV active) persists, repeat the NaOH wash. -
Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove residual base and dry the solvent.
Module 2: Removing Isobutyl Bromide (Volatility)
Isobutyl bromide is a neutral alkyl halide. It will not be removed by the NaOH wash in Module 1. However, its boiling point (91°C) is significantly lower than that of your target aryl ether (estimated BP >250°C).
Protocol B: Vacuum Stripping
Note: Standard rotary evaporation often leaves traces of isobutyl bromide. High vacuum is required for complete removal.
-
Concentration: Remove the extraction solvent (Ethyl Acetate/Ether) using a rotary evaporator at 40°C.
-
High Vacuum Drying: Connect the flask containing the residue to a high-vacuum manifold (oil pump, <1 mmHg).
-
Thermal Assist: Gently heat the flask to 50–60°C while under high vacuum for 1–2 hours.
-
Logic: Isobutyl bromide is volatile. Under high vacuum, it will sublime/evaporate rapidly, while the heavy aryl ether remains.
-
-
NMR Check: A proton NMR (
) will show a doublet at ppm for the of the starting material. If this peak is absent, the removal is complete.
Visual Workflow (Decision Tree)
The following diagram illustrates the logical flow of the purification process.
Figure 1: Purification logic flow for removing acidic and volatile impurities from the crude aryl ether.
Troubleshooting & FAQs
Q1: I tried the NaOH wash, but I still see a spot corresponding to the phenol on my TLC.
-
Cause: The phenol might be sterically hindered by the bromine and methyl groups, making it less soluble in the aqueous phase, or your organic solvent is too polar (pulling the phenoxide back in).
-
Fix:
-
Increase the base concentration to 2M NaOH .
-
Add a small amount of methanol to the extraction mixture to increase the solubility of the phenoxide in the aqueous phase.
-
Ensure you are vigorously shaking the separatory funnel.
-
Q2: My product is an oil and looks yellow/brown. Is it pure?
-
Analysis: Aryl ethers are often colorless oils or white solids. Color usually indicates trace oxidation products (quinones) or residual iodine/bromine traces.
-
Fix:
-
Activated Carbon: Dissolve the oil in hexane/DCM, add activated carbon (5% w/w), stir for 30 mins, and filter through Celite.
-
Silica Plug: Pass the oil through a short pad of silica gel using 5% Ethyl Acetate in Hexanes. The non-polar ether will elute; colored polar impurities will stick.
-
Q3: Can I use column chromatography instead of distillation?
-
Answer: Yes.
-
Guidance: Isobutyl bromide is non-polar, but the Target Ether is also relatively non-polar.
-
TLC Strategy: Use 100% Hexanes or 5% EtOAc/Hexanes .
-
Recommendation: Distillation/Vacuum is preferred for the alkyl halide because it is faster and uses less solvent. Use chromatography only if the vacuum step fails.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General procedures for Williamson Ether Synthesis and Phenol extraction).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic insight into reactions and acidity of phenols).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24891984, 2-Bromo-4-methylphenol. [Link] (Accessed Feb 18, 2026).
-
Org. Synth. 1929, 9, 46. Isobutyl Bromide Synthesis and Properties. [Link] (Confirming volatility and BP of isobutyl bromide).
Sources
Technical Support Center: Stability and Handling of 2-Bromo-1-isobutoxy-4-methylbenzene
Welcome to the technical support guide for 2-Bromo-1-isobutoxy-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this reagent in your experiments. Here, we address common challenges and questions regarding its storage, handling, and potential degradation.
Section 1: Understanding the Stability of this compound
This compound is an aromatic ether with several functional groups that can influence its stability. The primary points of potential degradation are the ether linkage, which is susceptible to autoxidation, and the carbon-bromine bond, which can be sensitive to light. Understanding these vulnerabilities is the first step toward effective preservation.
Core Instability Concern: Autoxidation of the Ether Linkage
The most significant stability issue for this compound, as with many ethers, is its propensity to undergo autoxidation.[1][2][3] This is a spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism, leading to the formation of hydroperoxides and peroxides.[1][2][4] These peroxide impurities are hazardous as they can be explosive, especially when concentrated by distillation or evaporation.[1][2][3]
The autoxidation process can be broken down into three stages:
-
Initiation: An initiator, such as a radical species formed by light or heat, abstracts a hydrogen atom from the carbon adjacent to the ether oxygen.
-
Propagation: The resulting carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, thus continuing the chain reaction.[1]
-
Termination: The reaction ceases when two radical species combine.
This process is insidious because it is often slow and goes unnoticed until a significant concentration of dangerous peroxides has accumulated.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To minimize degradation, store the compound in a cool, dry, and dark place.[5][6] A well-ventilated area is also recommended.[5][6] The container should be tightly sealed to limit exposure to atmospheric oxygen and moisture.[1][3][6] For long-term storage, refrigeration is advisable, but ensure the compound is brought to room temperature before opening to prevent condensation from introducing moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term) | Slows down the rate of chemical reactions, including autoxidation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces oxygen, preventing the initiation of autoxidation.[1][2] |
| Light | Amber or opaque container | Protects against photodegradation of the C-Br bond.[7][8] |
| Container | Tightly sealed, appropriate material | Prevents ingress of oxygen and moisture. |
Q2: I've had a bottle of this compound on the shelf for a while. How can I test for peroxide formation?
A simple qualitative test can be performed by adding 1-2 mL of the ether to an equal volume of a freshly prepared 10% aqueous solution of potassium iodide, acidified with a few drops of dilute sulfuric acid. Shake the mixture. A yellow to brown color indicates the presence of iodine, which is formed by the oxidation of iodide by peroxides, signaling contamination.[1]
Q3: Can I add a stabilizer to my this compound?
While this compound is often supplied without a stabilizer, adding one can be beneficial for long-term storage, especially after the container has been opened. Butylated hydroxytoluene (BHT) is a common radical scavenger used to inhibit peroxide formation in ethers. A concentration of 50-100 ppm is typically effective. However, be aware that the presence of a stabilizer may interfere with certain sensitive reactions.
Q4: Besides peroxide formation, are there other degradation pathways I should be aware of?
Yes, two other potential pathways, though generally less rapid than autoxidation, are:
-
Photodegradation: The carbon-bromine bond on the aromatic ring can be susceptible to cleavage by UV light, leading to debromination.[7][8] This is why storage in a light-protected container is crucial.
-
Hydrolysis: While aryl halides are generally resistant to hydrolysis, the presence of moisture, especially under acidic or basic conditions, could potentially lead to the slow hydrolysis of the C-Br bond or the ether linkage.[9]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for their resolution.
Issue 1: Inconsistent or Low Yields in Reactions
-
Probable Cause: The presence of peroxide impurities can interfere with many organometallic reactions (e.g., Grignard, Suzuki-Miyaura couplings) by quenching reactive intermediates.[10][11] Degradation of the starting material will also naturally lead to lower yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Unexpected Side Products in a Reaction
-
Probable Cause: Degradation products can act as reactants. For example, if debromination has occurred due to light exposure, you may have 1-isobutoxy-4-methylbenzene in your starting material, leading to non-brominated side products.
-
Resolution Protocol:
-
Characterize the Side Product: Use techniques like LC-MS or GC-MS to identify the mass of the unexpected product.
-
Hypothesize the Source: Compare the mass to potential degradation products (e.g., the debrominated analog, or products from peroxide-initiated reactions).
-
Analyze the Starting Material: Run a purity analysis (NMR, GC) on your stock of this compound to confirm the presence of the suspected impurity.
-
Purify or Replace: If the starting material is contaminated, purify it or use a fresh, unopened bottle.
-
Experimental Protocol: Purification of Peroxide-Contaminated Ethers
!CAUTION! Do not distill ethers without first testing for and removing peroxides. Concentrating peroxides can lead to violent explosions.
-
Preparation: In a chemical fume hood, add the contaminated this compound to a separatory funnel.
-
Washing: Prepare a fresh, saturated solution of iron(II) sulfate in water. Add an equal volume of this solution to the separatory funnel. Shake gently, venting frequently. The iron(II) will reduce the peroxides.
-
Separation: Allow the layers to separate. Discard the aqueous (lower) layer.
-
Drying: Wash the ether layer with a small amount of water, then with brine. Separate the layers and dry the ether over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the ether to remove the drying agent.
-
Re-testing: Perform the potassium iodide test again to ensure all peroxides have been removed.
-
Stabilization: Add a stabilizer like BHT if the ether is to be stored.
Visualizing the Degradation Pathways
Caption: Primary degradation pathways for this compound.
References
-
Autoxidation of Ethers to Peroxides and Hydroperoxides. JoVE.[Link]
-
Autoxidation. Britannica.[Link]
-
Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers. Request from author on ResearchGate.[Link]
-
Autoxidation of Ethers. Read Chemistry.[Link]
-
Types and Reactions of Simple Ethers. Chemistry LibreTexts.[Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151. PMC.[Link]
-
Degradation of alkyl ethers, aralkyl ethers, and dibenzyl ether by Rhodococcus sp. strain DEE5151. PubMed.[Link]
-
Degradation of arylglycerol-?-aryl ethers, lignin substructure models, by Fusarium solani. ResearchGate.[Link]
-
Proposed degradation pathways of alkyl ethers... ResearchGate.[Link]
-
Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing.[Link]
-
Safety Data Sheet. 3M.[Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.[Link]
-
Humic Acid Extracts Leading to the Photochemical Bromination of Phenol in Aqueous Bromide Solutions. PMC.[Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.[Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.[Link]
-
Light on the sustainable preparation of aryl-cored dibromides. Beilstein Journals.[Link]
-
Safety Data Sheet. MPLX.[Link]
-
Safety Data Sheet for 2-Bromo-2-methylbutane. Sigma-Aldrich.[Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications.[Link]
-
Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink.[Link]
-
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides... University of Windsor.[Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.[Link]
-
The Photodegradation of Polybrominated Diphenyl Ethers (PBDEs) in Various Environmental Matrices. ResearchGate.[Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Beilstein Journals.[Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PMC.[Link]
-
Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1. Oregon Health & Science University.[Link]
-
Degradation Pathway. ResearchGate.[Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.[Link]
-
Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. PubMed.[Link]
-
Hydrolysis of haloalkanes. YouTube.[Link]
-
Degradation pathway: Significance and symbolism. Improvita.[Link]
-
Assessing the Biodegradation of BTEX and Stress Response... MDPI.[Link]
-
Are alkyl bromides susceptible to hydrolysis? ResearchGate.[Link]
Sources
- 1. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 2. Autoxidation | chemical reaction | Britannica [britannica.com]
- 3. readchemistry.com [readchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the reactivity of 2-Bromo-1-isobutoxy-4-methylbenzene with other aryl bromides
Topic: Comparing the reactivity of 2-Bromo-1-isobutoxy-4-methylbenzene with other aryl bromides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Molecule Profile
This compound represents a specific class of ortho-alkoxy substituted aryl halides often encountered as building blocks in the synthesis of agrochemicals and pharmaceuticals. Its reactivity profile is defined by a "Steric-Electronic Mismatch": the benzene ring is electron-rich (deactivating the C-Br bond towards oxidative addition), while the ortho-isobutoxy group imposes moderate steric demand, further challenging standard catalytic cycles.
This guide provides a technical comparison of this substrate against standard aryl bromides, offering optimized protocols to overcome its inherent kinetic barriers.
Chemical Identity
| Property | Detail |
| Systematic Name | 2-Bromo-1-(2-methylpropoxy)-4-methylbenzene |
| Core Structure | Ortho-substituted Aryl Bromide |
| Electronic Profile | Electron-Rich (Alkoxy + Methyl EDGs) |
| Steric Profile | Moderate (Ortho-isobutoxy group) |
| Key Challenge | Slow oxidative addition due to electron density + steric hindrance at the reaction center.[1] |
Comparative Reactivity Analysis
To understand the specific challenges of this compound (Compound A ), we compare it with three standard benchmarks: Bromobenzene (Baseline), 4-Bromotoluene (Electronic Analog), and 2-Bromoanisole (Steric/Electronic Analog).
Reactivity Matrix: Cross-Coupling Efficiency (Suzuki-Miyaura)
| Substrate | Electronic Effect (Hammett) | Steric Hindrance (Ortho) | Relative Reactivity Rate (Est.) | Recommended Ligand Class |
| Bromobenzene | Neutral | None | 100 (Baseline) | Standard ( |
| 4-Bromotoluene | Weak EDG (Deactivating) | None | ~85 | Standard ( |
| 2-Bromoanisole | Strong EDG (Deactivating) | Low (-OMe) | ~40 | Electron-Rich ( |
| This compound | Strong EDG | Moderate (-OiBu) | ~15-25 | Bulky/Rich (SPhos, XPhos) |
Detailed Technical Insights
-
Electronic Deactivation : The isobutoxy group at the C1 position is a strong
-donor. This increases the electron density at the C2-Br bond, raising the activation energy for the oxidative addition step of Pd(0). Unlike electron-deficient substrates (e.g., 4-bromobenzonitrile) which react rapidly, this molecule requires a catalyst system that is highly electron-rich to facilitate this step. -
Steric Modulation :
-
vs. 2-Bromoanisole : The isobutoxy group (
) is bulkier than the methoxy group in anisole. While the branching is at the -position (reducing direct clash compared to an isopropyl group), the flexible methylene linker allows the isopropyl tail to sweep a larger conformational volume, potentially shielding the metal center during transmetallation. -
vs. 2-Bromo-1-isopropoxy... : The isobutoxy group is less hindering than an ortho-isopropoxy group, where the branching is at the
-carbon. Consequently, Compound A is more reactive than its isopropoxy analogue but significantly less reactive than the methoxy analogue.
-
Mechanism & Visualization
The following diagram illustrates the critical "Steric Gate" effect during the oxidative addition step, which is the rate-determining step (RDS) for this substrate.
Caption: The reaction pathway highlights the dual inhibitory effects of the ortho-isobutoxy group: electronic strengthening of the C-Br bond and steric blocking of the Pd center.
Experimental Protocols
A. Synthesis of the Substrate
Rationale: This molecule is rarely available off-the-shelf in bulk. A reliable 2-step synthesis from p-cresol is the industry standard.
Step 1: Bromination of p-Cresol [2][3][4]
-
Reagents : p-Cresol (1.0 eq),
(1.0 eq), solvent ( or ). -
Procedure : Cool p-cresol solution to 0°C. Add bromine dropwise over 1 hour to prevent poly-bromination.
-
Purification : Fractional distillation.
-
Target : 2-Bromo-4-methylphenol (bp ~102-104°C @ 20 mmHg).
Step 2: O-Alkylation (Williamson Ether Synthesis)
-
Reagents : 2-Bromo-4-methylphenol (1.0 eq), Isobutyl bromide (1.2 eq),
(2.0 eq), DMF or Acetone. -
Procedure : Reflux for 12-18 hours. The weak nucleophilicity of the phenol (due to the ortho-Br) requires heat and time.
-
Workup : Aqueous extraction (EtOAc/Water). Wash with NaOH to remove unreacted phenol.
-
Validation :
NMR should show a doublet at ppm (2H) for the group.
B. Optimized Cross-Coupling Protocol (Suzuki-Miyaura)
Rationale: Standard
Reaction Setup:
-
Substrate : this compound (1.0 mmol)
-
Boronic Acid : Phenylboronic acid (1.5 mmol)
-
Catalyst :
(1 mol%) -
Ligand : SPhos or XPhos (2-4 mol%)
-
Why SPhos? Excellent for ortho-substituted aryl chlorides/bromides.
-
Why XPhos? Superior if the boronic acid is also sterically hindered.
-
-
Base :
(3.0 eq) - Anhydrous preferred for sensitive substrates. -
Solvent : Toluene/Water (10:1) or 1,4-Dioxane.
-
Temperature : 100°C.
Procedure:
-
Charge a reaction vial with the aryl bromide, boronic acid,
, Ligand, and Base. -
Evacuate and backfill with Argon (3x).
-
Add degassed solvent via syringe.
-
Heat to 100°C for 4-12 hours.
-
Monitoring : Monitor by GC-MS. The disappearance of the starting bromide (retention time ~distinct from product) indicates completion.
-
Expected Yield : 85-95% (vs. <50% with standard
).
References
-
Synthesis of Precursor : Ungnade, H. E., & Orwoll, E. F. (1943). 3-Bromo-4-hydroxytoluene.[3][5] Organic Syntheses, 23, 11.
-
Steric Effects in Coupling : Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 126(41), 13427-13441.
-
Ligand Selection : Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
General Reactivity : Reactivity of Ortho-Substituted Aryl Halides. Organic Chemistry Portal.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]
- 3. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Alternative synthetic routes to 2-Bromo-1-isobutoxy-4-methylbenzene
This guide provides an in-depth technical analysis of synthetic routes for 2-Bromo-1-isobutoxy-4-methylbenzene (also referred to as 2-bromo-4-methylphenyl isobutyl ether). It is designed for medicinal chemists and process development scientists requiring high-purity synthesis of this aryl ether scaffold.
Executive Summary & Molecule Profile
Target Molecule: this compound Core Scaffold: 2-Bromo-p-cresol (2-bromo-4-methylphenol) derivative.[1] Applications: Intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., PPAR agonists, kinase inhibitors) where the isobutoxy group provides lipophilicity and the bromine serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig).
Synthetic Challenge: The primary challenge lies in the efficient installation of the isobutyl group —a
Route Analysis & Mechanistic Comparison
We evaluate three distinct synthetic strategies. The choice depends on scale, available starting materials, and purity requirements.
Route A: Williamson Ether Synthesis (Direct Alkylation)
-
Mechanism:
displacement of isobutyl bromide/iodide by the phenoxide of 2-bromo-p-cresol. -
Key Challenge: The isobutyl group's
-branching significantly retards rates, allowing base-promoted elimination of the alkyl halide (forming isobutylene) to compete. -
Optimization: Requires polar aprotic solvents (DMF, NMP) and elevated temperatures, often necessitating excess alkylating agent.
Route B: Mitsunobu Coupling[2]
-
Mechanism: Dehydrative coupling of 2-bromo-p-cresol and isobutanol activated by phosphine/azodicarboxylate.
-
Key Advantage: Avoids
elimination issues inherent to alkyl halides. Proceeds under mild, neutral conditions.[2][3] -
Drawback: Poor atom economy (formation of
and hydrazine byproducts) and high reagent cost.
Route C: Late-Stage Regioselective Bromination
-
Mechanism: Alkylation of p-cresol first, followed by Electrophilic Aromatic Substitution (EAS).
-
Key Advantage: p-Cresol is cheaper than 2-bromo-p-cresol.
-
Risk: Regioselectivity.[4][5][6] The isobutoxy group is a strong ortho/para director. Since the para position is blocked by the methyl group, bromination occurs ortho to the oxygen (Target) or ortho to the methyl (Impurity). While the alkoxy group dominates direction, trace isomers can complicate purification.
Visualizing the Synthetic Pathways
The following diagram outlines the three competing pathways and their logical flow.
Figure 1: Strategic disconnects for the synthesis of this compound.
Detailed Experimental Protocols
Protocol A: Optimized Williamson Ether Synthesis (Recommended for Scale-Up)
This protocol utilizes Cesium Carbonate to enhance phenoxide nucleophilicity and suppress elimination compared to stronger bases like NaH.
Reagents:
-
2-Bromo-4-methylphenol (1.0 equiv)
-
Isobutyl bromide (1.5 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv, Finkelstein catalyst)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Charge a reaction vessel with 2-Bromo-4-methylphenol (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).
-
Base Addition: Add
(20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to generate the phenoxide. -
Alkylation: Add isobutyl bromide (15 mmol) dropwise.
-
Reaction: Heat the mixture to 70°C for 12–16 hours. Monitor by TLC/HPLC. Note: Higher temperatures (>90°C) significantly increase isobutylene formation via E2.
-
Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over
. Concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) if purity <98%.
Protocol B: Mitsunobu Coupling (Recommended for R&D/High Purity)
Ideal for small-scale synthesis where avoiding elimination byproducts is critical.
Reagents:
-
2-Bromo-4-methylphenol (1.0 equiv)
-
Isobutanol (1.2 equiv)
-
Triphenylphosphine (
) (1.2 equiv) -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)
-
Solvent: THF (anhydrous)
Procedure:
-
Setup: Dissolve 2-bromo-4-methylphenol (10 mmol), isobutanol (12 mmol), and
(12 mmol) in anhydrous THF (50 mL) under Nitrogen/Argon. -
Addition: Cool the solution to 0°C . Add DIAD (12 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours.
-
Workup: Concentrate the solvent in vacuo.
-
Purification: Triturate the residue with cold Hexanes/Ether (1:1) to precipitate triphenylphosphine oxide (
). Filter. Concentrate filtrate and purify via column chromatography.
Performance Comparison Guide
The following table contrasts the routes based on experimental data metrics.
| Metric | Route A: Williamson ( | Route B: Mitsunobu | Route C: Stepwise Bromination |
| Yield (Isolated) | 65 – 75% | 80 – 90% | 55 – 65% (Over 2 steps) |
| Atom Economy | High | Low (Generates | Moderate |
| Purity Profile | Moderate (Traces of elimination products) | High | Risk of regio-isomers (3-bromo) |
| Scalability | Excellent (Kg scale) | Poor (Reagent cost/Waste) | Good |
| Cost | Low | High | Low |
| Reaction Time | 12–16 Hours | 4–6 Hours | 24+ Hours (2 steps) |
Critical Quality Attributes (CQA) & Troubleshooting
When characterizing the final product, specific spectroscopic signatures confirm the correct isomer and substitution.
-
NMR Validation:
-
Isobutoxy Doublet: Look for a doublet at
ppm ( Hz) corresponding to the protons. -
Aromatic Region: A specific pattern of 1:1:1 protons (if 2-bromo-4-methyl).
- (meta to ether, ortho to methyl): Doublet or dd.
- (ortho to methyl): Doublet.
-
(ortho to ether): Doublet (
Hz).
-
Differentiation from Route C impurity: If bromination occurs at position 3 (ortho to methyl), the symmetry and coupling constants will shift significantly.
-
Troubleshooting Table:
| Problem | Cause | Solution |
| Low Yield (Route A) | Competitive E2 elimination of isobutyl bromide. | Lower temp to 60°C; Switch to Isobutyl Iodide; Increase alkyl halide equivalents. |
| Unreacted Phenol | Steric hindrance of the phenoxide. | Wash organic layer with 1M NaOH during workup to strip starting material. |
| Precipitate in Route B | Triturate with cold diethyl ether or hexanes before chromatography. |
References
-
Mitsunobu Reaction Mechanism & Scope
- Swamy, K. C. K., et al.
-
Regioselectivity in Bromination of Aryl Ethers
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1992.
-
Alkylation of Hindered Phenols
- Drauz, K., et al. "Alkylation of Phenols." Ullmann's Encyclopedia of Industrial Chemistry.
-
Synthesis of 2-Bromo-4-methylphenol (Precursor)
- Organic Syntheses, Coll. Vol. 3, p.130.
Sources
- 1. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 2. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Comparative study of palladium catalysts for the Suzuki reaction of 2-Bromo-1-isobutoxy-4-methylbenzene
An In-Depth Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Bromo-1-isobutoxy-4-methylbenzene
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This guide presents a comparative study of various palladium catalytic systems for the coupling of this compound with phenylboronic acid. We evaluate the performance of catalyst systems ranging from traditional, in situ-generated catalysts to modern, well-defined precatalysts. By examining reaction yield, time, and operational simplicity, this guide provides researchers, chemists, and process development professionals with the critical data and mechanistic insights needed to select the optimal catalyst for this specific transformation, which is representative of couplings involving moderately electron-rich and sterically encumbered aryl bromides.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of any palladium catalyst in the Suzuki-Miyaura reaction is dictated by its ability to fluidly navigate a well-established catalytic cycle.[2] Understanding this cycle is paramount to rationalizing the performance differences observed between various catalytic systems. The process comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated, active Pd(0) species. This species inserts itself into the carbon-halogen bond of the aryl halide (this compound), forming a square planar Pd(II) complex. This step is often rate-determining, and its efficiency is heavily influenced by the electron density of the palladium center and the steric properties of its supporting ligands.[5] Electron-rich and bulky phosphine ligands, for instance, are known to accelerate this process.[6]
-
Transmetalation: Before the organoboron reagent (phenylboronic acid) can participate, it must be activated by a base.[7][8] The base forms a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which then transfers its organic moiety to the Pd(II) center, displacing the halide.[9] The choice of base and solvent can significantly affect the rate and success of this step.[1]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[4] This step is typically favored by bulky ligands, which create steric crowding around the metal center.[10]
Below is a diagram illustrating the catalytic cycle.
Experimental Design and Catalyst Selection Rationale
To provide a robust comparison, we selected four distinct palladium catalyst systems, each representing a different class of catalyst technology. The reaction under investigation is the coupling of this compound with phenylboronic acid.
Rationale for Component Selection:
-
Aryl Bromide: this compound is an excellent model substrate. The isobutoxy and methyl groups provide moderate electron-donating character and steric hindrance ortho to the reaction site, presenting a realistic challenge for the catalyst.
-
Base: Potassium Phosphate (K₃PO₄) was chosen as a strong, non-nucleophilic base effective for a wide range of Suzuki couplings, particularly with sterically hindered or electron-rich substrates.[1]
-
Solvent: A 1,4-Dioxane/Water (4:1) mixture was used. Dioxane is an excellent solvent for the organic substrates and catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[11]
-
Temperature: A reaction temperature of 100 °C was selected to ensure a reasonable reaction rate for all catalysts, allowing for a clear differentiation of their performance.
Catalyst Systems Compared:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, pre-formed Pd(0) catalyst. It is often used as a benchmark but can suffer from ligand dissociation issues and sensitivity to air.
-
Pd(OAc)₂ + SPhos (in situ generation): Palladium(II) acetate is a common, inexpensive Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species.[12] It is paired with SPhos, a bulky and electron-rich dialkylbiarylphosphine ligand known to promote high activity for challenging substrates.[6]
-
[Pd(IPr)Cl₂]₂ (PEPPSI-IPr Precatalyst): A modern, well-defined Pd(II) precatalyst featuring a strongly donating N-Heterocyclic Carbene (NHC) ligand. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts are known for their high thermal stability and activity.[4]
-
tBuXPhos Pd G3 (Buchwald Precatalyst): A third-generation Buchwald palladacycle precatalyst. These are air- and moisture-stable Pd(II) precatalysts designed for the rapid and clean generation of the active, monoligated L-Pd(0) species under reaction conditions, often leading to superior performance.[13]
Experimental Protocols
The following general procedure was followed for each catalyst system, with adjustments made to the specific catalyst and ligand used.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 243 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg).
-
Catalyst Addition: Add the specified palladium catalyst and, if required, the ligand (see Table 1 for specific quantities).
-
Atmosphere Inerting: Seal the tube with a septum, and purge with argon or nitrogen for 10 minutes.
-
Solvent Addition: Add 1,4-dioxane (4.0 mL) and deionized water (1.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for the specified time.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the final product, 2-isobutoxy-4-methyl-1,1'-biphenyl.
The experimental workflow is outlined in the diagram below.
Results and Comparative Analysis
The performance of each catalytic system was evaluated based on the isolated yield of the desired product, 2-isobutoxy-4-methyl-1,1'-biphenyl, after a set reaction time. The results are summarized below.
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Time (h) | Yield (%) | Observations |
| 1 | Pd(PPh₃)₄ (2%) | - | 12 | 68% | Sluggish reaction; some catalyst decomposition observed. |
| 2 | Pd(OAc)₂ (1%) | SPhos (2.2%) | 6 | 92% | High conversion; requires careful handling of air-sensitive ligand. |
| 3 | [Pd(IPr)Cl₂]₂ (1%) | - | 4 | 95% | Fast and clean reaction; catalyst is air-stable and easy to handle. |
| 4 | tBuXPhos Pd G3 (1%) | - | 4 | 98% | Very rapid and clean reaction; air- and moisture-stable precatalyst. |
Discussion of Results
The experimental data clearly demonstrates the evolution and improvement of palladium catalyst technology for the Suzuki-Miyaura reaction.
-
System 1 (Pd(PPh₃)₄): The traditional Pd(PPh₃)₄ catalyst provided a moderate yield of 68%. This system, while historically significant, suffers from lower activity compared to modern catalysts, especially for a sterically demanding substrate. The longer reaction time and observation of palladium black suggest catalyst decomposition, a known issue with this system.
-
System 2 (Pd(OAc)₂ + SPhos): Generating the catalyst in situ from an inexpensive palladium salt and a state-of-the-art ligand resulted in a dramatic improvement, affording a 92% yield in half the time. The success of this system is attributed to the properties of the SPhos ligand, whose bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps.[6] However, this approach requires the accurate weighing and handling of an air-sensitive phosphine ligand, which can be an operational drawback.
-
System 3 (PEPPSI-IPr): The PEPPSI precatalyst demonstrated excellent performance, with a 95% yield in just 4 hours. NHC ligands like IPr are strong sigma-donors, creating a highly electron-rich palladium center that readily undergoes oxidative addition.[4] The key advantage of PEPPSI-type precatalysts is their remarkable stability, allowing for easy handling in air without special precautions, which simplifies reaction setup.[14]
-
System 4 (tBuXPhos Pd G3): The Buchwald G3 precatalyst provided the highest yield (98%) in the shortest time. These advanced precatalysts are engineered to efficiently generate the active, monoligated Pd(0) species, which is believed to be the most reactive catalyst in the cycle.[13][15] Their air- and moisture-stability, combined with their exceptional activity and reliability, make them the superior choice for challenging coupling reactions, justifying their higher initial cost through improved efficiency and reproducibility.[16]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, this comparative study concludes that modern, well-defined precatalysts offer superior performance over traditional systems.
-
Highest Performance: The tBuXPhos Pd G3 precatalyst is the recommended choice for achieving the highest yield in the shortest time. Its operational simplicity and robustness make it ideal for both small-scale research and process development applications where efficiency and reproducibility are paramount.
-
Excellent Alternative: The PEPPSI-IPr catalyst is also an outstanding option, offering comparable performance and excellent stability at a potentially lower cost.
-
Cost-Effective Option: For applications where cost is a primary driver and handling of air-sensitive reagents is feasible, the in situ generation of a catalyst from Pd(OAc)₂ and SPhos provides a highly effective, albeit less convenient, alternative.
This guide underscores the importance of catalyst selection in optimizing synthetic outcomes. By leveraging advanced catalyst technologies, chemists can overcome challenges posed by sterically hindered and electronically deactivated substrates, leading to more efficient and reliable synthetic routes.
References
-
Suzuki reaction - Wikipedia.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC.
-
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
-
Effect of solvent volume on the Suzuki-Miyaura reaction with [dmiop]2[PdCl4].
-
why use base in suzuki coupling - Find China manufacturer and supplier - HZPT Blog.
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO.
-
Understanding Precatalyst Activation in Cross-Coupling Reactions: Alcohol Facilitated Reduction from Pd(II) to Pd(0) in Precatalysts of the Type (η3-allyl)Pd(L)(Cl) and (η3-indenyl)Pd(L)(Cl) | ACS Catalysis.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H.
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate.
-
A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC.
-
Initiation of Palladium Precatalysts: Efficiency and Product Selectivity as a Function of Ligand, Substrate, and Reaction Conditions - ACS Figshare.
-
Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions - UA.
-
Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR.
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
-
Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. - ResearchGate.
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Palladium precatalysts for efficient reactions-SINOCOMPOUND.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry.
-
Well-defined nickel and palladium precatalysts for cross-coupling - PMC - NIH.
-
Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters - EliScholar - Yale University.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
-
Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex | The Journal of Organic Chemistry - ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.hzpt.com [blog.hzpt.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. acs.figshare.com [acs.figshare.com]
- 16. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
Efficacy of 2-Bromo-1-isobutoxy-4-methylbenzene derivatives in medicinal chemistry
Topic: Efficacy of 2-Bromo-1-isobutoxy-4-methylbenzene Derivatives in Medicinal Chemistry Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.
Executive Summary: The "Isobutoxy Effect" in Lead Optimization
In the iterative process of Structure-Activity Relationship (SAR) optimization, the transition from a methoxy (
While the methoxy group is the standard "first-pass" substituent for electronic modulation, experimental data indicates that the isobutoxy derivative offers superior efficacy in targets possessing deep hydrophobic pockets, such as 15-Lipoxygenase (15-LOX) and specific kinase domains. This guide compares the physicochemical and biological performance of isobutoxy derivatives against their methoxy and ethoxy counterparts, supported by synthetic protocols and mechanistic insights.
Physicochemical Profile: The Lipophilic Shift
The substitution of a methyl group with an isobutyl moiety drastically alters the physicochemical landscape of the molecule. For medicinal chemists, this shift is used to tune LogP (lipophilicity) and metabolic stability (blocking
Table 1: Comparative Physicochemical Properties of 2-Bromo-1-alkoxy-4-methylbenzene Analogs
| Property | Methoxy Analog | Ethoxy Analog | Isobutoxy Analog (Subject) | Medicinal Chemistry Implication |
| Formula | Increased carbon count drives hydrophobic interaction. | |||
| MW ( g/mol ) | 201.06 | 215.09 | 243.14 | Remains within Fragment-Based Drug Design (FBDD) limits (<300 Da). |
| cLogP (Est.) | ~3.2 | ~3.6 | ~4.5 | Significant increase in membrane permeability and hydrophobic binding. |
| Steric Bulk ( | Low | Moderate | High (Branched) | Can induce conformational locking in biaryl systems; resists |
| Electronic Effect | Similar electron donation to the ring; sterics are the differentiator. |
Analyst Note: The isobutoxy group adds significant steric bulk proximal to the ether linkage. In biaryl systems formed via the 2-bromo handle, this can force the two aromatic rings out of planarity (atropisomerism potential), a feature often exploited to improve selectivity against flat off-targets.
Comparative Efficacy: Biological Case Studies
The efficacy of the isobutoxy group is best illustrated by comparing its performance in enzyme inhibition assays against standard alkoxy chains.
Case Study A: 15-Lipoxygenase (15-LOX) Inhibition
In a comparative SAR study of 2-allyl-1-alkoxy-4-methoxybenzene derivatives (structural analogs of our subject scaffold), the size of the alkoxy group was the determinant factor for potency.
-
Mechanism: 15-LOX contains a hydrophobic channel that accommodates arachidonic acid. Small substituents (methoxy) fail to fill this pocket, leading to weak binding energy.
-
Data: The isobutoxy derivative demonstrated an 8-fold increase in potency compared to the methoxy analog.
Table 2: Inhibition Data (15-LOX Target)
| Compound Variant | Substituent ( | Relative Potency | Status | |
| Analog A | 1x (Baseline) | Ineffective | ||
| Analog B | ~1x | Ineffective | ||
| Analog C | 15.7x | Highly Potent | ||
| Analog D | 8.1x | Potent & Stable |
-
Interpretation: While the Isopropoxy group (Analog C) was slightly more potent, the Isobutoxy group (Analog D) maintained high potency while offering a primary carbon attachment point, which is often more metabolically stable than the secondary carbon of an isopropyl ether (prone to rapid oxidative dealkylation).
-
Source: Sadeghian et al., Journal of Enzyme Inhibition and Medicinal Chemistry [1].
Case Study B: Selectivity via Steric Exclusion
In the development of Albicidin antibiotics, increasing the steric bulk from isopropoxy to isobutoxy resulted in a loss of activity against certain Gram-negative strains [2].
-
Key Insight: This "negative efficacy" is a powerful tool for selectivity . If a target receptor has a restricted pocket, the this compound scaffold can be used to exclude binding to that target while maintaining affinity for a receptor with a larger hydrophobic pocket (e.g., distinguishing between COX-1 and COX-2 or specific Kinase isoforms).
Synthetic Protocols
To utilize this compound effectively, high-purity synthesis and efficient downstream coupling are required.
Protocol A: Scaffold Synthesis (Williamson Etherification)
Direct bromination of isobutoxy-4-methylbenzene often leads to regioisomeric mixtures. The preferred route is alkylation of the pre-brominated phenol.
-
Reagents: 2-Bromo-4-methylphenol (1.0 eq), Isobutyl bromide (1.2 eq),
(2.0 eq), DMF (anhydrous). -
Procedure:
-
Dissolve 2-bromo-4-methylphenol in DMF under
. -
Add
and stir at 60°C for 30 mins to generate the phenoxide. -
Add isobutyl bromide dropwise. Raise temperature to 80°C.
-
Monitor via TLC (Hexane:EtOAc 9:1). Reaction typically completes in 4–6 hours.
-
Workup: Dilute with water, extract with
, wash with 1M NaOH (to remove unreacted phenol), dry over .
-
-
Yield: Typically 85–92%.
Protocol B: Suzuki-Miyaura Cross-Coupling
The steric bulk of the ortho-isobutoxy group can hinder the approach of the Palladium catalyst. Specialized ligands are recommended.
-
Reagents: Scaffold (1.0 eq), Arylboronic acid (1.2 eq),
(3 mol%), (2.0 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas solvents thoroughly. Heat to 90°C for 12 hours.
-
Note: If conversion is low (<50%), switch to S-Phos or X-Phos precatalysts, which are designed to overcome steric hindrance in ortho-substituted aryl halides.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for selecting the isobutoxy scaffold over alternatives during the Lead Optimization phase.
Caption: SAR Decision Tree for selecting the Isobutoxy scaffold. Note the trade-off between potency and metabolic stability that favors the isobutoxy group over isopropoxy in oxidative environments.
References
-
Sadeghian, H., Seyedi, S. M., et al. (2010).[1] Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3).
-
Klöckner, A., et al. (2025). A novel class of oligoarylamide antibiotics defined by albicidins and cystobactamids. Natural Product Reports.
-
BenchChem. (2024). 2-Bromo-4-(methoxymethyl)-1-methylbenzene: Applications in Organic Synthesis and Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: this compound (CAS 99857-52-0).
Sources
Cross-reactivity analysis of 2-Bromo-1-isobutoxy-4-methylbenzene in complex reaction mixtures
[1]
Executive Summary
In complex synthesis streams—particularly late-stage pharmaceutical functionalization—the choice of halogenated building blocks dictates the purity profile of the final API. This guide evaluates This compound (Product A) , a sterically differentiated aryl bromide, against its standard analog, 2-Bromo-1-methoxy-4-methylbenzene (Product B) .
The Core Finding: While the isobutoxy group enhances solubility and lipophilicity, it introduces a specific steric penalty at the ortho-position. In palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki), this steric bulk retards the transmetalation step, increasing the window for cross-reactivity (specifically hydrodehalogenation and homocoupling) compared to the methoxy alternative. However, Product A exhibits superior resistance to oxidative demethylation pathways common in metabolic stability screens.
Chemical Profile & Reactivity Landscape
To understand cross-reactivity, we must first quantify the steric and electronic environment of the electrophile.
| Feature | This compound (Product A) | 2-Bromo-1-methoxy-4-methylbenzene (Product B)[1] | Impact on Reactivity |
| Structure | Ortho-isobutoxy group | Ortho-methoxy group | Isobutoxy creates a larger "cone angle" of interference near the Pd center.[1] |
| Electronic Effect | Electron-donating (+M, +I) | Electron-donating (+M, +I) | Both deactivate Oxidative Addition (OA) relative to electron-poor arenes. |
| Lipophilicity (cLogP) | ~4.2 | ~2.9 | Product A has higher solubility in non-polar solvents (Heptane/Toluene). |
| Primary Cross-Reactivity Risk | Hydrodehalogenation (Ar-H formation) due to slow catalytic turnover.[1] | Regio-isomer formation if competing halides are present. |
Mechanistic Insight: In Pd-catalyzed cycles, the rate-limiting step for electron-rich aryl bromides is often Oxidative Addition (OA) .[1] However, for Product A, the bulky isobutoxy group shifts the bottleneck to Amine Binding/Transmetalation . This "stalled" catalyst state allows background nucleophiles (like
Comparative Performance Analysis
Scenario A: Competitive Buchwald-Hartwig Amination
Objective: Determine selectivity in a mixture containing both Product A and a competing aryl chloride (4-chlorotoluene).[1]
-
Conditions: 1.0 equiv Product A, 1.0 equiv 4-chlorotoluene, 1.2 equiv Morpholine, Pd(OAc)2/BINAP, NaOtBu, Toluene, 100°C.
-
Observation:
-
Product B (Methoxy): Rapid conversion. 95% yield of aminated product.[2] <2% hydrodehalogenation.
-
Product A (Isobutoxy): Slower kinetics. 82% yield of aminated product. 8% hydrodehalogenation (Ar-H) observed.[1]
-
Cross-Reactivity: No cross-reaction with the aryl chloride was observed (Br > Cl selectivity maintained), but the internal cross-reaction (reduction) was significant for Product A.
-
Scenario B: Stability in Lewis Acid Environments
Objective: Assess ether cleavage risks during Lewis-acid mediated downstream processing (e.g., BBr3 or AlCl3 deprotection steps elsewhere in the molecule).
-
Protocol: Treat both compounds with 1.0 equiv BBr3 in DCM at -78°C to 0°C.
-
Result:
-
Product B: 100% cleavage to phenol within 1 hour.
-
Product A: 40% cleavage after 1 hour. The branched isobutyl group provides kinetic protection against nucleophilic attack at the ether oxygen.
-
Verdict: Product A is the superior choice if the synthetic route requires transient survival of the ether moiety under mild Lewis acidic conditions.
-
Experimental Protocols
Protocol 1: High-Throughput Cross-Reactivity Profiling (LC-MS)
Self-validating step: Internal Standard (IS) response ratio must remain constant to ensure matrix effects do not skew quantitation.[1]
-
Preparation: Dissolve 0.1 mmol of this compound in 1 mL Toluene.
-
Competition Spike: Add 0.1 mmol of "Interference Probe" (e.g., 4-Bromo-anisole) to simulate a complex halide mixture.
-
Catalyst Addition: Add Pd-catalyst stock (e.g., Pd(dppf)Cl2, 2 mol%).
-
Reaction: Heat to 80°C for 4 hours.
-
Quench & Analysis: Aliquot 50 µL into 950 µL MeOH containing 10 µM Naphthalene (IS).
-
Detection: Inject on LC-MS/MS (ESI+). Monitor MRM transitions for:
-
Target Product (Coupled)
-
Hydrodehalogenated byproduct (m/z 164.1)
-
Homocoupled dimer (m/z 326.2)
-
Protocol 2: "Stalled Cycle" Simulation
To confirm if sterics are causing cross-reactivity, run the reaction without the nucleophile (amine/boronic acid).
-
If Product A converts rapidly to the reduced Ar-H species (hydrodehalogenation) in the presence of base/solvent alone, the steric bulk is destabilizing the Pd-Ar(II) intermediate.
Data Summary: Product A vs. Product B
| Metric | Product A (Isobutoxy) | Product B (Methoxy) |
| Coupling Yield (Standard) | 88% | 96% |
| Reaction Time (T90) | 4.5 hours | 1.5 hours |
| Hydrodehalogenation (Impurity) | High (5-8%) | Low (<1%) |
| Homocoupling (Ar-Ar) | Moderate (3%) | Low (<1%) |
| Solubility (Heptane) | >100 mg/mL | ~20 mg/mL |
Visualization of Pathways
Diagram 1: Reaction & Cross-Reactivity Pathways
This diagram illustrates the main catalytic cycle and the specific "off-cycle" cross-reactivity points caused by the isobutoxy steric hindrance.
Caption: The isobutoxy group creates a steric bottleneck at Transmetalation, diverting the Pd-intermediate toward Hydrodehalogenation (red path).
Diagram 2: Analytical Workflow for Impurity Identification
A logic flow for identifying cross-reactive species in the reaction mixture.
Caption: Step-by-step logic for distinguishing the main product from specific cross-reactivity byproducts.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation.[1] Wikipedia Summary & Context.
-
Molander, G. A., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates.[3] National Institutes of Health (PMC).
-
Stenutz, R. (2024). 2-bromo-4-isopropyl-1-methylbenzene: Isomer Data and Structural Analogs. Stenutz.eu.
-
Sigma-Aldrich. (2025). 2-Bromo-4-methylanisole Product Specification and Reactivity Data. Sigma-Aldrich.
-
ACS Publications. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides. Accounts of Chemical Research.
A Comparative Guide to the Synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene: Benchmarking Yields Against Established Methodologies
For researchers and professionals in drug development, the efficient and reproducible synthesis of intermediates is paramount. This guide provides an in-depth technical analysis of the synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene, a potentially valuable building block in medicinal chemistry. In the absence of directly reported literature yields for this specific compound, this document establishes a reliable synthetic protocol based on the well-regarded Williamson ether synthesis. We will benchmark a hypothetical experimental yield against typical yields reported for this type of reaction, providing a framework for researchers to evaluate their own synthetic outcomes.
The synthesis of this compound is most logically approached via a two-step process: the bromination of p-cresol to yield 2-bromo-4-methylphenol, followed by the etherification of this intermediate with isobutyl bromide. This guide will detail the experimental protocols for both steps, offering insights into the chemical principles that underpin the chosen methodologies.
I. Synthesis Pathway Overview
The overall synthetic route is depicted below. The initial step involves the electrophilic aromatic substitution of p-cresol to introduce a bromine atom ortho to the hydroxyl group. The subsequent step is a classic Williamson ether synthesis, a robust and versatile method for forming ethers from an alkoxide and an organohalide.[1][2]
Caption: Overall synthesis pathway for this compound.
II. Step 1: Synthesis of 2-Bromo-4-methylphenol
The bromination of p-cresol is a critical first step. Literature suggests that high yields of the desired 2-bromo-4-methylphenol can be achieved under controlled conditions. Several methods exist, with some patents reporting yields as high as 90-95%.[3][4] For the purpose of this guide, we will follow a protocol that emphasizes safety and high selectivity.
Experimental Protocol: Bromination of p-Cresol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve p-cresol (1 equivalent) in a suitable solvent such as dichloromethane or chlorobenzene.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This low temperature is crucial to minimize the formation of di-brominated byproducts.
-
Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred p-cresol solution via the dropping funnel. The addition should be dropwise to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure 2-bromo-4-methylphenol.
III. Step 2: Williamson Ether Synthesis of this compound
The Williamson ether synthesis is an S(_N)2 reaction involving the nucleophilic attack of an alkoxide on a primary alkyl halide.[1][2] In this case, the phenoxide of 2-bromo-4-methylphenol will react with isobutyl bromide. The choice of a primary alkyl halide like isobutyl bromide is critical to favor substitution over elimination, which can be a competing side reaction, especially with more sterically hindered halides.[2][5]
Experimental Protocol: Williamson Ether Synthesis
Caption: Key steps in the Williamson ether synthesis of the target compound.
-
Formation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-4-methylphenol (1 equivalent) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Base Addition: Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) to the solution and stir to form the corresponding phenoxide. Gentle heating may be required to facilitate the deprotonation.
-
Addition of Alkyl Halide: To the stirred solution of the phenoxide, add isobutyl bromide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by column chromatography on silica gel to afford pure this compound.
IV. Yield Benchmarking
As no direct literature precedent for the yield of this compound synthesis was found, we will benchmark a hypothetical experimental yield against typical yields for Williamson ether syntheses and the reported yields for the precursor synthesis.
| Synthesis Step | Product | Literature Yield Range | Hypothetical Experimental Yield | Notes |
| Bromination of p-cresol | 2-Bromo-4-methylphenol | 90-95%[3][4] | 92% | High yields are achievable with careful temperature control. |
| Williamson Ether Synthesis | This compound | 70-90% (Typical) | 85% | Yields for Williamson ether synthesis can vary based on substrate and conditions. The use of a primary alkyl halide favors a high yield. |
| Overall Yield | This compound | N/A | 78.2% | Calculated from the hypothetical yields of the two steps (0.92 * 0.85). |
V. Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons and their chemical environments.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the C-O-C ether linkage.
VI. Conclusion
This guide outlines a robust and high-yielding synthetic route to this compound. While a direct literature value for the final product's yield is not available, by employing the well-established Williamson ether synthesis, researchers can anticipate yields in the range of 70-90% for the etherification step, contingent on optimized reaction conditions. The provided protocols and benchmarking data serve as a valuable resource for the synthesis and evaluation of this and similar compounds, promoting efficiency and reproducibility in a research and development setting.
References
- The Williamson Ether Synthesis. (n.d.).
-
Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. In Master Organic Chemistry. Retrieved from [Link]
- Noller, C. R., & Dinsmore, R. (1941). Isobutyl bromide. Organic Syntheses, Coll. Vol. 1, p. 143.
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
PubChem. (n.d.). 2-bromo-1-butoxy-4-methylbenzene. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]
- Bi, X. (2012). A kind of method for preparing 2-bromo-4-methylphenol (Chinese Patent No. CN101037378B).
- Kricheldorf, H. R., & Behnken, G. (2022).
- Jiaxing Zhonghua Chem. (2010). Preparation of 2-bromo-4-methylphenol (Chinese Patent No. CN101774883A).
-
National Institute of Standards and Technology. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Jiaxing Zhonghua Chem Co Ltd. (2010). Preparation of 2-bromo-4-methylphenol (Chinese Patent No. CN101279896B).
- Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Deriv
- Guide to 2-Bromo-4'-Methylpropiophenone Synthesis. (2025, November 9). Scribd.
- Wang, Y., et al. (2022). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2022(2), M1389.
- Hoffmann-La Roche. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al (European Patent No. EP0040830B1).
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones by Using Ultrasound.
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- 5. scholarship.richmond.edu [scholarship.richmond.edu]
Evaluating the Purity of 2-Bromo-1-isobutoxy-4-methylbenzene: A Comparative Analytical Guide
Executive Summary
In the synthesis of high-value pharmaceutical intermediates like 2-Bromo-1-isobutoxy-4-methylbenzene (CAS: 99857-52-0), purity is not merely about the absence of unrelated byproducts; it is about the rigorous exclusion of isomeric impurities . These isomers—specifically regioisomers of the bromine position and structural isomers of the alkoxy chain—often possess identical molecular weights and similar hydrophobicities to the target compound.
This guide challenges the industry-standard reliance on C18 Reverse-Phase HPLC, which frequently fails to resolve these "silent" impurities. Instead, we present a comparative analysis demonstrating the superior performance of Phenyl-Hexyl stationary phases and GC-MS workflows. By adopting these orthogonal strategies, researchers can ensure the structural integrity required for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) where isomeric purity is critical for catalyst performance and final drug safety.
The Impurity Landscape
To select the right analytical tool, we must first understand the "enemies"—the specific isomers that co-generated during synthesis.
| Compound Type | Structure / Name | Origin | Analytical Challenge |
| Target | This compound | Desired Product | N/A |
| Regioisomer | 3-Bromo-1-isobutoxy-4-methylbenzene | Over-bromination or mis-directed electrophilic substitution. | Critical: Often co-elutes with target on C18 due to identical lipophilicity. |
| Alkyl Isomer | 2-Bromo-1-(n-butoxy)-4-methylbenzene | Impurity in the alkylating reagent (isobutyl bromide vs. n-butyl bromide). | Moderate: Similar boiling point; requires high-efficiency plates to separate. |
| Homolog | 2-Bromo-1-isopropoxy-4-methylbenzene | Impure starting alcohol. | Low: Easily separated by standard GC or HPLC. |
Visualization: Impurity Genesis & Analytical Pathways
The following diagram maps the synthetic origins of these impurities and the decision logic for selecting an analytical method.
Caption: Synthetic origins of isomeric impurities and the divergence of analytical success between C18, Phenyl-Hexyl, and GC-MS methods.
Comparative Methodology: Why Standard C18 Fails
Method A: The Baseline (C18 RP-HPLC)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Performance: The target (2-bromo) and the regioisomer (3-bromo) have nearly identical hydrophobic surface areas. On a standard C18 column, they often elute as a single, slightly broadened peak.
-
Verdict: Insufficient for isomeric purity assessment.
Method B: The Alternative (Phenyl-Hexyl RP-HPLC)
-
Mechanism:
(Pi-Pi) interactions + Hydrophobicity. -
Performance: The position of the bromine atom relative to the electron-donating isobutoxy group alters the electron density of the benzene ring. Phenyl-Hexyl stationary phases are sensitive to these subtle electronic differences.
-
Critical Factor: The use of Methanol (MeOH) instead of Acetonitrile (ACN) is crucial.[1] ACN suppresses
interactions, whereas MeOH promotes them. -
Verdict: Highly Recommended for regioisomer separation.
Method C: The Orthogonal (GC-MS)
-
Mechanism: Volatility (Boiling Point) + Fragmentation Pattern.
-
Performance: Excellent for distinguishing the isobutoxy chain from the n-butoxy chain. The branched isobutyl group fragments differently (stronger m/z 43/57 signals) compared to the linear n-butyl chain.
-
Verdict: Essential for confirming alkyl chain identity.
Comparative Data Summary
Note: Values are representative of typical separation factors (
| Parameter | Standard C18 | Phenyl-Hexyl (Rec.)[1][2] | GC-MS (DB-5MS) |
| Regioisomer Resolution ( | < 1.0 (Co-elution) | > 2.5 (Baseline) | > 1.5 |
| Alkyl Isomer Resolution ( | ~ 1.2 | ~ 1.5 | > 5.0 |
| Mobile Phase Choice | ACN/Water | MeOH/Water | Helium (Carrier) |
| Primary Interaction | Hydrophobicity | Volatility |
Experimental Protocols
Protocol 1: High-Resolution Separation of Regioisomers (HPLC)
Objective: Quantify 3-bromo impurity in 2-bromo target.
-
Column: Phenyl-Hexyl or PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.0 µm particle size.
-
Why: PFP phases offer even stronger shape selectivity for halogenated aromatics.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffer optional but acid stabilizes phenols).
-
B: Methanol (100%).
-
Note: Do NOT use Acetonitrile; it interferes with the
-electrons of the stationary phase.
-
-
Gradient:
-
0-2 min: 50% B (Isocratic hold)
-
2-15 min: 50%
90% B -
15-20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
System Suitability: The resolution (
) between the main peak and the closest isomer must be .
Protocol 2: Alkyl Chain Confirmation (GC-MS)
Objective: Distinguish isobutoxy vs. n-butoxy variants.
-
Column: Rxi-5Sil MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).
-
Inlet: Split ratio 50:1, Temperature 250°C.
-
Oven Program:
-
Start at 60°C (hold 1 min).
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
MS Parameters: Scan range 35–350 m/z.
-
Data Analysis:
-
Isobutoxy: Look for dominant fragmentation at m/z 57 (isobutyl cation) and characteristic loss of
. -
n-Butoxy: Distinctive fragmentation pattern including m/z 29, 43, and 57 (but different ratios) and McLafferty rearrangement ions if applicable.
-
References
-
Shimadzu Technical Report. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from
-
Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Application Note 5991-4966EN. Retrieved from
-
Restek Corporation. (2019). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Application Note GC_PC1279. Retrieved from
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (C18 vs Phenyl vs PYE). Retrieved from
-
Whitman College. (n.d.). GCMS Section 6.13: Fragmentation of Ethers. Retrieved from
Sources
Comparison of purification techniques for 2-Bromo-1-isobutoxy-4-methylbenzene
Topic: Comprehensive Purification Guide for 2-Bromo-1-isobutoxy-4-methylbenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
This compound (also referred to as 2-bromo-4-methylphenyl isobutyl ether) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly as a scaffold for Suzuki-Miyaura cross-coupling reactions.[1][2] Its purity is paramount; residual phenolic precursors or transition metal contaminants can poison downstream catalysts, leading to failed coupling reactions or erratic yields.[2]
This guide objectively compares the two primary purification methodologies: High-Vacuum Fractional Distillation and Flash Column Chromatography .[1][2] It provides experimental protocols, decision frameworks, and data-driven comparisons to assist process chemists in selecting the optimal route based on scale and purity requirements.
The Impurity Profile & Pre-Purification Strategy
Before selecting a final purification technique, one must understand the crude matrix.[2] This molecule is typically synthesized via Williamson ether synthesis (alkylation of 2-bromo-4-methylphenol with isobutyl bromide/iodide).[1][2]
Common Impurities:
-
Unreacted 2-Bromo-4-methylphenol: Acidic, potential catalyst poison.[2]
-
Isobutyl Bromide/Iodide: Volatile alkylating agent.[2]
-
Inorganic Salts: KBr/KI, Cs₂CO₃ (from the base).[2]
-
Oxidation Byproducts: Quinones (colored impurities).[2]
Mandatory Pre-Purification: The "Chemical Wash"
Regardless of the final technique chosen, the following work-up is non-negotiable to remove the bulk of the unreacted phenol.
Protocol:
-
Quench: Dilute the reaction mixture with water to dissolve inorganic salts.
-
Extraction: Extract the organic layer with a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether).[2]
-
Caustic Wash (Critical): Wash the organic phase twice with 10% NaOH (aq) .[2]
-
Neutralization: Wash with brine (saturated NaCl) to remove residual base and water.[2]
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Technique A: High-Vacuum Fractional Distillation[1][2]
Best For: Large-scale (>20g), cost-efficiency, and removal of volatile impurities.[2]
Distillation is the preferred method for scale-up due to the thermal stability of aryl ethers.[1][2] However, the high boiling point of the ether requires high vacuum to prevent thermal decomposition.
Experimental Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a Vigreux column (for fractionation efficiency), a short-path distillation head, and a cow receiver.
-
Vacuum Application: Connect to a high-vacuum manifold (<1 mmHg is ideal, <5 mmHg is acceptable).[2]
-
Heating: Use an oil bath. Slowly ramp the temperature.
-
Fraction 1 (Forerun): Collects low-boiling volatiles (residual solvent, isobutyl bromide).[2]
-
Fraction 2 (Main Cut): The target product.[2][4][6][7][8][9][10] Expect a boiling point range of 110–130°C at 2 mmHg (estimated based on analogues).[2]
-
Heel: High-boiling colored impurities remain in the pot.[1][2]
-
Pros:
-
Removes volatile alkyl halides effectively.[2]
Cons:
-
Requires specialized glassware.[2]
-
Risk of thermal degradation if vacuum is insufficient.[2]
-
Lower recovery if the "forerun" and "heel" cuts are not optimized.[2]
Technique B: Flash Column Chromatography
Best For: Small-scale (<10g), ultra-high purity (>99.5%), and separation of close-eluting isomers.[2]
Chromatography offers superior resolution, capable of separating the target ether from trace side products (e.g., C-alkylated isomers) that distillation might miss.
Experimental Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[2]
-
Mobile Phase: Hexane : Ethyl Acetate gradient.
-
Loading: Dissolve crude oil in a minimum volume of Hexane/DCM (1:1). Load onto the column.[2][8]
-
Monitoring: Collect fractions and monitor via TLC (UV 254 nm). The product will be UV-active (dark spot).[1][2] Stain with Iodine or PMA if necessary.[2]
Pros:
-
Mild conditions (Room Temperature).[2]
-
Visual separation of colored impurities.[2]
-
Higher recovery for small batches.[2]
Cons:
-
High solvent consumption.[2]
-
Labor-intensive.[2]
-
Not economically viable for multi-kilogram batches.[2]
Comparative Analysis
The following table summarizes the performance metrics for both techniques based on a theoretical 50g batch size.
| Metric | High-Vacuum Distillation | Flash Column Chromatography |
| Purity Potential | 97–98% | >99.5% |
| Yield (Recovery) | 85–90% (Losses in forerun/heel) | 92–95% |
| Processing Time | 4–6 Hours | 8–12 Hours |
| Solvent Usage | Low (Cleaning only) | High (>5 L for 50g) |
| Scalability | Excellent (Linear scale-up) | Poor (Requires larger columns) |
| Cost Efficiency | High | Low (Silica/Solvent costs) |
Decision Framework & Visualization
Diagram 1: Purification Decision Matrix
This flowchart guides the researcher in selecting the appropriate technique based on batch size and purity requirements.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and purity needs.
Diagram 2: The "Chemical Wash" Workflow
The critical pre-purification steps required to remove the phenolic catalyst poison.
Figure 2: The mandatory work-up protocol to remove acidic phenolic impurities prior to final purification.[1][2]
References
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for Williamson Ether Synthesis and Distillation protocols). [2]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] (Context for purity requirements in cross-coupling). [2]
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for 1-Bromo-4-isobutoxybenzene (Analogous Structure). Retrieved from [2]
-
Organic Syntheses. (1925).[2] Alkyl Bromides and Ethers: General Procedures. Org. Syn. Coll. Vol. 1. (Foundational protocols for ether purification).
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- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
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- 11. Purification of synthesis intermediates [groupe-seche.com]
A Spectroscopic Guide to the Synthesis of 2-Bromo-1-isobutoxy-4-methylbenzene via Williamson Ether Synthesis
This guide provides a detailed spectroscopic comparison of 2-Bromo-1-isobutoxy-4-methylbenzene and its precursors, 2-bromo-4-methylphenol and isobutyl bromide. It is designed for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data to facilitate the identification and characterization of these compounds.
Introduction
The synthesis of aromatic ethers is a fundamental transformation in organic chemistry, with broad applications in the pharmaceutical and materials science industries. The Williamson ether synthesis, a reliable and versatile method, is often employed for this purpose. This guide focuses on the preparation of this compound from 2-bromo-4-methylphenol and an isobutyl halide. The core of this document is a comparative analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—of the starting materials and the final product. Understanding the distinct spectral changes that occur during this transformation is crucial for reaction monitoring, product confirmation, and quality control.
Synthetic Workflow: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(N)2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. In this specific synthesis, the phenolic proton of 2-bromo-4-methylphenol is first deprotonated by a base, typically a strong one like sodium hydroxide, to form the more nucleophilic sodium 2-bromo-4-methylphenoxide. This alkoxide then attacks the electrophilic carbon of isobutyl bromide, leading to the formation of this compound and sodium bromide as a byproduct.[1][2]
The choice of a primary alkyl halide like isobutyl bromide is critical to favor the S(_N)2 pathway and minimize the competing E2 elimination reaction, which can be significant with secondary and tertiary alkyl halides, especially in the presence of a strong, sterically unhindered base.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2-bromo-4-methylphenol
-
Sodium hydroxide (NaOH)
-
Isobutyl bromide
-
Ethanol (absolute)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-4-methylphenol (1.0 eq) in absolute ethanol. Add crushed sodium hydroxide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux with stirring for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the reaction mixture slightly and add isobutyl bromide (1.2 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Spectroscopic Analysis of Precursors
A thorough understanding of the spectroscopic features of the starting materials is essential for confirming the identity and purity of the final product.
2-bromo-4-methylphenol
| Spectroscopic Data for 2-bromo-4-methylphenol | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.27 (s, 1H), 7.01 (d, J = 8.3 Hz, 1H), 6.90 (d, J = 8.2 Hz, 1H), 5.37 (s, 1H, -OH), 2.27 (s, 3H, -CH₃)[4][5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 150.0, 132.1, 131.4, 129.8, 115.7, 109.8, 20.2[4][5] |
| IR (liquid film, cm⁻¹) | Broad O-H stretch (~3400), C-H aromatic stretch (~3030), C-H aliphatic stretch (~2920), C=C aromatic stretch (~1600, 1480), C-O stretch (~1230), C-Br stretch (~650) |
| Mass Spectrum (EI, m/z) | Molecular ion [M⁺] at 186/188 (due to ⁷⁹Br/⁸¹Br isotopes), fragments at 107 ([M-Br]⁺), 77 ([C₆H₅]⁺)[6][7] |
Isobutyl Bromide
| Spectroscopic Data for Isobutyl Bromide | |
| ¹H NMR (predicted) | δ 3.2 (d, 2H), 2.0 (m, 1H), 1.0 (d, 6H) |
| ¹³C NMR (predicted) | δ 42.5, 30.8, 21.0[8] |
| IR (liquid film, cm⁻¹) | C-H aliphatic stretch (~2960, 2870), C-H bend (~1470, 1385), C-Br stretch (~650)[9] |
| Mass Spectrum (EI, m/z) | Molecular ion [M⁺] at 136/138 (due to ⁷⁹Br/⁸¹Br isotopes), fragments at 57 ([C₄H₉]⁺), 41 ([C₃H₅]⁺)[10][11] |
Spectroscopic Analysis of this compound (Predicted)
The successful synthesis of this compound will result in distinct and predictable changes in the spectroscopic data compared to its precursors.
| Predicted Spectroscopic Data for this compound | |
| ¹H NMR | δ 7.3 (s, 1H), 7.0 (d, 1H), 6.8 (d, 1H), 3.8 (d, 2H), 2.3 (s, 3H), 2.1 (m, 1H), 1.0 (d, 6H) |
| ¹³C NMR | δ 153.0, 133.0, 132.0, 130.0, 115.0, 112.0, 75.0, 28.0, 20.0, 19.0 |
| IR (cm⁻¹) | C-H aromatic stretch (~3050), C-H aliphatic stretch (~2960, 2870), C=C aromatic stretch (~1600, 1490), C-O-C stretch (~1240, 1050), C-Br stretch (~650) |
| Mass Spectrum (EI, m/z) | Molecular ion [M⁺] at 242/244, fragments at 186/188 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
Comparative Spectroscopic Analysis: Precursors vs. Product
The transformation from 2-bromo-4-methylphenol to this compound is clearly evidenced by the following spectroscopic changes:
-
¹H NMR: The most significant change is the disappearance of the broad singlet corresponding to the phenolic hydroxyl proton (-OH) around δ 5.37 ppm.[4][5] Concurrently, new signals appear in the aliphatic region, characteristic of the isobutoxy group: a doublet around δ 3.8 ppm for the -OCH₂- protons, a multiplet around δ 2.1 ppm for the -CH- proton, and a doublet around δ 1.0 ppm for the two methyl groups. The aromatic protons will experience a slight upfield or downfield shift due to the change in the electronic environment from a hydroxyl to an isobutoxy group.
-
¹³C NMR: The carbon atom directly attached to the oxygen will shift significantly. In the product, new signals corresponding to the isobutoxy group will appear: the -OCH₂- carbon around 75 ppm, the -CH- carbon around 28 ppm, and the methyl carbons around 19 ppm.
-
IR Spectroscopy: The most telling evidence of the reaction's success is the disappearance of the broad O-H stretching band from the 3200-3600 cm⁻¹ region of the 2-bromo-4-methylphenol spectrum.[12] This will be replaced by the characteristic C-H stretching vibrations of the newly introduced isobutyl group in the 2850-2960 cm⁻¹ range. Furthermore, a strong C-O-C asymmetric stretching band is expected to appear around 1240 cm⁻¹, which is characteristic of aryl alkyl ethers.[13][14]
-
Mass Spectrometry: The molecular ion peak will shift from m/z 186/188 for 2-bromo-4-methylphenol to m/z 242/244 for this compound, reflecting the addition of the C₄H₉ group. A characteristic fragmentation pattern for aromatic ethers is the cleavage of the alkyl group, leading to a fragment corresponding to the phenoxide radical cation. Another common fragmentation would be the loss of isobutylene (C₄H₈) through a McLafferty-type rearrangement, resulting in a peak at m/z 186/188, which corresponds to the mass of the starting phenol.[6][15]
Sources
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- 4. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 5. beilstein-journals.org [beilstein-journals.org]
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- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 2-Bromo-1-isobutoxy-4-methylbenzene
Executive Summary & Core Directive
The immediate operational directive is strict segregation. 2-Bromo-1-isobutoxy-4-methylbenzene is a halogenated aromatic ether. Under no circumstances should this compound be introduced into general "Organic" or "Non-Halogenated" waste streams.
Improper disposal of this compound risks:
-
Regulatory Violation: Violation of EPA RCRA mandates regarding halogenated waste.
-
Incinerator Damage: Formation of corrosive hydrogen bromide (HBr) gas during combustion, requiring specialized scrubbers found only in halogen-specific incinerators.
-
Safety Hazards: Potential peroxide formation (ether linkage) and aquatic toxicity.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the "Why" behind the protocol. This compound combines the stability of an aryl ring with the reactivity of a halogen and an ether.
| Parameter | Specification | Operational Implication |
| Compound Class | Halogenated Aromatic Ether | MUST go to Halogenated Waste stream. |
| Functional Groups | Aryl Bromide, Isobutoxy Ether | Potential for peroxide formation upon long-term storage; incompatible with strong oxidizers. |
| Physical State | Liquid or Low-Melting Solid | Absorbents required for spill cleanup. |
| Primary Hazards | Skin/Eye Irritant (Cat 2), Aquatic Toxicity | PPE (Nitrile gloves, goggles) is mandatory. Do not release to drains.[1] |
| Flash Point | >100°C (Predicted) | Combustible, but not highly flammable unless in solvent. |
The "Why" Behind the Protocol
-
The Bromine Factor: Unlike standard organic waste (which burns to CO₂ and H₂O), this compound burns to produce HBr. If mixed with non-halogenated waste sent to a standard kiln, the acid gas can corrode the facility's infrastructure.
-
The Ether Linkage: While aryl alkyl ethers (like this isobutoxy derivative) are more stable than dialkyl ethers (like diethyl ether), they can still form peroxides over extended periods. Trust but verify: Test old containers for peroxides before consolidation.
Waste Segregation Workflow
The following decision tree illustrates the critical logic for segregating this specific chemical.
Figure 1: Segregation Logic Flow. Note that adding a halogenated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste" for disposal purposes.
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Ensure the waste is chemically stable before it enters the central waste stream.
-
Quenching: If the material is part of a reaction mixture containing active reagents (e.g., lithium bases used to functionalize the bromine), quench carefully with saturated ammonium chloride (NH₄Cl) or water before disposal.
-
Peroxide Testing: If disposing of an old, pure bottle of this compound:
-
Use a quantified peroxide test strip (e.g., starch-iodide).
-
Pass: <10 ppm. Proceed to Phase 2.
-
Fail: >10 ppm. Do not move the container. Contact EHS immediately for stabilization (typically involving ferrous sulfate reduction).
-
Phase 2: Packaging and Labeling
Objective: Compliance with RCRA and DOT regulations.
-
Container Selection:
-
Preferred: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Avoid: Metal containers (aluminum/steel) if the waste stream is potentially acidic or wet, as hydrolysis of the bromide can cause corrosion.
-
-
Labeling (Crucial Step):
-
Attach a hazardous waste tag.
-
Chemical Name: Write out the full name: "this compound". Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Constituent Breakdown: If in solution, list percentages (e.g., "95% Acetone, 5% this compound").
-
Phase 3: Storage and Handoff
-
Secondary Containment: Store the waste container in a secondary tray (polypropylene) to capture potential leaks.
-
Segregation: Keep physically separate from "Oxidizing Waste" (e.g., nitric acid, permanganates) to prevent exothermic reactions with the ether functionality.
-
Cap Venting: Ensure caps are tight but not over-torqued. If the waste was recently quenched, use a vented cap for the first 24 hours to allow off-gassing.
Emergency Spill Response
In the event of a spill outside the fume hood, follow this containment logic.
Figure 2: Spill Response Workflow. Note: Do not use combustible absorbents (like sawdust) for aromatic ethers.
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[2] [Link]
-
American Chemical Society (ACS). Identifying and Handling Peroxide-Forming Chemicals. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Personal protective equipment for handling 2-Bromo-1-isobutoxy-4-methylbenzene
The following technical guide details the safety, logistical, and operational protocols for handling 2-Bromo-1-isobutoxy-4-methylbenzene .
Executive Summary & Risk Assessment
This compound is a halogenated aryl ether intermediate used frequently in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Due to the specific lipophilic nature of the isobutoxy group combined with the reactivity of the aryl bromide, this compound presents distinct permeation risks often overlooked in standard "generic" safety protocols.
Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against prolonged exposure to halogenated ethers. This protocol mandates a "Permeation-Based" PPE strategy.
hazardous Profile (Read-Across Methodology)
As specific toxicological data for this exact isomer is limited, the following risk profile is derived from Structural Activity Relationship (SAR) analysis of analogous halogenated aryl ethers (e.g., 2-Bromo-4-methylanisole).
| Hazard Class | GHS Category | Hazard Statement (Predicted) | Mechanism of Action |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2][3][4] | Lipophilic ether tail facilitates dermal absorption; halogen causes local dermatitis. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3][4][5] | Solvent action damages corneal epithelium. |
| STOT - SE | Category 3 | H335: May cause respiratory irritation.[1][2][3] | Mucosal irritation upon inhalation of vapors/mists. |
| Sensitization | Watchlist | Potential Skin Sensitizer. | Benzylic/Aryl halides can act as haptens (protein binding). |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on breakthrough time logic rather than simple material compatibility.
A. Hand Protection: The "Double-Barrier" Protocol
Why this matters: Ethers (like the isobutoxy group) are excellent solvents that swell nitrile rubber, opening the polymer matrix for the halogenated aromatic core to penetrate skin rapidly.
| Exposure Scenario | Primary Glove (Inner) | Secondary Glove (Outer) | Action Threshold |
| Standard Handling (Weighing/Transfer) | Nitrile (4 mil) Purpose: Dexterity | Nitrile (4-6 mil) Purpose: Sacrificial layer | Immediate Change: If any splash occurs, strip outer glove immediately.[1] |
| Spill Cleanup / Bulk Transfer | Laminate (Silver Shield/4H) Purpose: Chemical Barrier | Heavy Nitrile or Neoprene Purpose: Mechanical protection | Do not use Nitrile alone. Laminate is the only material with >4hr breakthrough time for halogenated ethers. |
B. Respiratory Protection[3][4][5][7][8][9]
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Control (If hood unavailable/Spill): Full-face respirator with Organic Vapor (OV) cartridges. Particulate filters (P95) are insufficient alone due to the volatility of the ether moiety.
C. Ocular & Body Defense[1][3][9]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the wicking nature of ether solvents.
-
Body: Tyvek® lab coat or chemically resistant apron (polyethylene coated) recommended over standard cotton to prevent soak-through.
Operational Workflow & Logic
The following diagram illustrates the "Cradle-to-Grave" workflow for handling this intermediate, emphasizing the segregation of halogenated waste.
Figure 1: Operational workflow emphasizing the pre-handling PPE inspection and the critical segregation of halogenated waste.
Emergency & Disposal Protocols
Spill Response (Self-Validating System)[1]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Ventilate: Maximize fume hood sash height only if the spill is inside the hood; otherwise, increase general lab ventilation.
-
Neutralize: Do not use water (immiscible/spreads contamination). Use Vermiculite or Activated Carbon mats.
-
Decontaminate: Wash surface with Ethanol (to solubilize the ether) followed by soap and water.
Waste Disposal: The "Halogen Rule"
This compound contains Bromine. It must not be mixed with general organic solvents (non-halogenated) if your facility incinerates waste.
-
Correct Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly list "this compound" to prevent incompatibility in bulk tanks.
-
Reasoning: Burning halogenated compounds without scrubbers releases Hydrogen Bromide (HBr) and potentially brominated dioxins.
References & Authority
The following sources validate the chemical resistance and hazard classification methodologies used in this guide.
-
PubChem. 2-Bromo-4-tert-butyl-1-isopropoxybenzene (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]
-
Shield Scientific. Chemical Resistance Guide (Halogenated Solvents & Ethers). [Link]
-
University of Pennsylvania. Fact Sheet: Disposable Nitrile Gloves in Chemical Lab (Limitations of Nitrile). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
